5-Methyl-2-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124451. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOUVPWGTSKINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191844 | |
| Record name | 5-Methyl-2-nitroanisole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38512-82-2 | |
| Record name | 2-Methoxy-4-methyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38512-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methyl-2-nitroanisole | |
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| Record name | 38512-82-2 | |
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| Record name | 5-Methyl-2-nitroanisole | |
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| Record name | 5-methyl-2-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-METHYL-2-NITROANISOLE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-2-nitroanisole: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-nitroanisole is an aromatic organic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its chemical structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its metabolic pathway. The information is presented to support researchers and professionals in its safe and effective handling and application.
Physicochemical Properties
This compound is a colorless to slightly yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Methoxy-4-methyl-1-nitrobenzene | |
| Synonyms | 2-Nitro-5-methylanisole, 3-Methyl-6-nitroanisole | |
| CAS Number | 38512-82-2 | |
| EC Number | 253-975-1 | |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Colorless to slightly yellow solid | [1] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 265-267 °C | [1] |
| Density | ~1.206 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and benzene | [1] |
Experimental Protocols
Synthesis of this compound from m-Cresol
The synthesis of this compound can be achieved through a two-step process starting from m-cresol: methylation to form 3-methylanisole, followed by nitration.
Step 1: Methylation of m-Cresol to 3-Methylanisole
-
Materials: m-Cresol, dimethyl sulfate, sodium hydroxide, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and add dimethyl sulfate dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-methylanisole, which can be purified by distillation.
-
Step 2: Nitration of 3-Methylanisole
-
Materials: 3-Methylanisole, concentrated nitric acid, concentrated sulfuric acid, ice.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 3-methylanisole to the cooled sulfuric acid with continuous stirring, maintaining a low temperature.
-
Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 3-methylanisole solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated this compound is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol.
-
Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of the purified this compound is placed in a capillary tube sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
-
Spectroscopic Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition and Processing: Acquire the ¹H and ¹³C NMR spectra. Process the data by applying a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.
-
Expected ¹H NMR Spectrum (Predicted):
-
Aromatic protons will appear as multiplets or distinct doublets and singlets in the range of δ 7.0-8.0 ppm.
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The methoxy group protons will appear as a singlet at approximately δ 3.9 ppm.
-
The methyl group protons will appear as a singlet at approximately δ 2.4 ppm.
-
-
Expected ¹³C NMR Spectrum (Predicted):
-
Aromatic carbons will resonate in the region of δ 110-160 ppm.
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The methoxy carbon will appear around δ 56 ppm.
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The methyl carbon will appear around δ 21 ppm.
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2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
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Aliphatic C-H stretching (from methyl and methoxy groups): ~2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1525 cm⁻¹ and ~1350 cm⁻¹ (strong absorptions)
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Aromatic C=C stretching: ~1600 cm⁻¹ and ~1470 cm⁻¹
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C-O-C stretching (ether linkage): ~1250 cm⁻¹
-
Logical Relationships and Pathways
Synthesis Workflow
The synthesis of this compound from m-cresol follows a logical two-step chemical transformation.
Caption: Synthesis workflow for this compound.
Metabolic Pathway
Nitroaromatic compounds, including nitroanisole derivatives, can undergo metabolic transformations in biological systems. The primary metabolic pathways involve the reduction of the nitro group and oxidative demethylation.
Caption: Postulated metabolic pathways of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This technical guide provides essential information on the physical and chemical properties, synthesis, and analysis of this compound. The detailed protocols and diagrams are intended to facilitate its use in research and development. A thorough understanding of its characteristics and safe handling procedures is crucial for its effective application in the synthesis of more complex molecules.
References
An In-depth Technical Guide to 5-Methyl-2-nitroanisole (CAS: 38512-82-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-nitroanisole (CAS Number: 38512-82-2), a nitroaromatic compound with applications in chemical synthesis. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and discusses its known safety and handling information. Notably, there is a significant lack of publicly available data on the biological activity, metabolic fate, and specific signaling pathway interactions of this compound. This guide highlights these knowledge gaps to inform future research and development efforts. All quantitative data are summarized in structured tables, and a proposed synthesis workflow and a putative metabolic pathway are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, also known as 2-Methoxy-4-methyl-1-nitrobenzene, is a solid organic compound.[1] Its key chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 38512-82-2[1][2] |
| Molecular Formula | C₈H₉NO₃[1][2] |
| Molecular Weight | 167.16 g/mol |
| InChI Key | XCOUVPWGTSKINY-UHFFFAOYSA-N |
| SMILES | COc1cc(C)ccc1--INVALID-LINK--=O |
| Synonyms | 2-Methoxy-4-methyl-1-nitrobenzene, 3-Methyl-6-nitroanisole, 3-Methoxy-4-nitrotoluene[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Solid |
| Melting Point | 58-60 °C[1] |
| Solubility | Soluble in ethanol, chloroform, and benzene; insoluble in water.[1] |
| Assay Purity | ≥99% |
Synthesis of this compound
Experimental Protocol: Methylation of 4-Methyl-2-nitrophenol
Materials:
-
4-Methyl-2-nitrophenol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Salt Formation: Dissolve 4-methyl-2-nitrophenol (1.0 eq) in a 1.5 M aqueous solution of sodium hydroxide (1.5 eq).
-
Phase Transfer Catalyst Addition: To the resulting sodium salt solution, add tetrabutylammonium bromide (0.05 eq) and dichloromethane (10 volumes).
-
Methylation: Cool the biphasic mixture to 10 °C in an ice bath. Add dimethyl sulfate (1.2 eq) dropwise to the vigorously stirred mixture, maintaining the temperature at 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at 25 °C for 10-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 20% ethyl acetate in petroleum ether) as the eluent to obtain this compound as a yellow oil, which solidifies upon standing.
Biological Activity and Metabolic Pathways
There is a significant lack of published data on the specific biological activity, metabolic pathways, and mechanism of action of this compound. It is known to be an impurity in the organophosphate insecticide Fenitrothion.[4] The biological effects of Fenitrothion are well-documented and primarily involve the inhibition of acetylcholinesterase.[4] However, the specific contribution of the this compound impurity to the overall toxicological profile of Fenitrothion has not been elucidated.
Given the absence of direct metabolic studies on this compound, a putative metabolic pathway can be proposed based on the known metabolism of the structurally related compound, 2-nitroanisole. The metabolism of 2-nitroanisole is characterized by two main routes: oxidative O-demethylation to form the corresponding nitrophenol and reduction of the nitro group to an amino group.[5]
Putative Metabolic Pathway:
-
O-Demethylation: Cytochrome P450 enzymes could catalyze the oxidative removal of the methyl group from the methoxy moiety, leading to the formation of 4-methyl-2-nitrophenol.
-
Nitroreduction: Cytosolic reductases could reduce the nitro group in a stepwise manner, first to a nitroso intermediate, then to a hydroxylamine, and finally to 2-methoxy-4-methylaniline.
These potential metabolites could undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) prior to excretion. It is crucial to emphasize that this proposed pathway is hypothetical and requires experimental validation.
Safety and Handling
This compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319). Standard laboratory safety precautions should be followed when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. P501: Dispose of contents/container in accordance with local regulations. |
Conclusion and Future Directions
This compound is a readily available chemical intermediate with well-defined physicochemical properties. While a plausible synthetic route can be proposed, there is a clear and significant gap in the scientific literature regarding its biological effects, metabolic fate, and potential interactions with cellular signaling pathways. For researchers and professionals in drug development, this lack of data represents both a challenge and an opportunity. Future research should focus on:
-
Validated Synthesis: Development and publication of a detailed and validated experimental protocol for the synthesis of this compound.
-
Biological Screening: Comprehensive screening of the compound for various biological activities, including but not limited to, its potential as an acetylcholinesterase inhibitor, given its association with Fenitrothion.
-
Metabolism and Toxicological Studies: In vitro and in vivo studies to elucidate the actual metabolic pathways and to assess its toxicological profile, including its potential for genotoxicity and carcinogenicity.
-
Mechanism of Action Studies: Investigations into how this compound might interact with specific cellular signaling pathways to understand any observed biological effects.
Addressing these knowledge gaps will be crucial for a complete understanding of the properties of this compound and for the safe and effective evaluation of its potential applications.
References
An In-depth Technical Guide to 5-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Methyl-2-nitroanisole (CAS No: 38512-82-2), a nitroaromatic compound utilized in various organic synthesis applications. It details the molecule's structural and physicochemical properties, outlines a representative synthetic protocol, and presents this information in a format tailored for chemical research and development.
Molecular Structure and Identification
This compound, also known as 2-methoxy-4-methyl-1-nitrobenzene, is a substituted aromatic ether.[1] The structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The methoxy and methyl groups are activating and direct electrophilic substitution to the ortho and para positions. The IUPAC name for this compound is 2-Methoxy-4-methyl-1-nitrobenzene.[1]
The molecular formula is C₈H₉NO₃.[2] Key identifiers for this compound include:
-
SMILES: COc1cc(C)ccc1--INVALID-LINK--=O
-
InChI: 1S/C8H9NO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3
-
InChI Key: XCOUVPWGTSKINY-UHFFFAOYSA-N
Physicochemical Properties
This compound is a light yellow to light brown solid at room temperature.[2] It is soluble in organic solvents like ethanol, chloroform, and benzene, but insoluble in water. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 167.16 g/mol | [2] |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 153 °C (at 12 Torr) | [2] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [2] |
| LogP | 2.29 | [1] |
Synthesis Pathway
The primary route for the synthesis of this compound is through the electrophilic nitration of 4-methylanisole (p-methylanisole). In this reaction, the electron-donating methyl and methoxy groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to them.
Experimental Protocol: Nitration of 4-Methylanisole
This section describes a representative experimental protocol for the synthesis of this compound, based on standard nitration procedures for activated aromatic compounds.
Materials:
-
4-Methylanisole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 4-methylanisole.
-
Slowly add concentrated sulfuric acid to the flask while stirring, maintaining the temperature below 10 °C.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-methylanisole over a period of 1-2 hours. It is critical to maintain the reaction temperature between 0 and 5 °C throughout the addition to prevent over-nitration and side reactions.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a saturated sodium bicarbonate solution to remove acidic impurities, washed with water, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the purified this compound, which can be further purified by recrystallization if necessary.
References
A Comprehensive Technical Guide to the Solubility of 5-Methyl-2-nitroanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5-Methyl-2-nitroanisole (CAS No: 38512-82-2), a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, a moderately polar molecule, its solubility is expected to be higher in organic solvents of similar polarity and lower in highly polar or nonpolar solvents.
Qualitative Solubility Data
While quantitative solubility data for this compound is not extensively available in public literature, qualitative assessments have been reported. The following table summarizes the known solubility behavior of this compound in common organic solvents.
| Solvent | Chemical Formula | Polarity | Solubility |
| Water | H₂O | High | Insoluble[1] |
| Ethanol | C₂H₅OH | High | Soluble[1] |
| Methanol | CH₃OH | High | Soluble |
| Chloroform | CHCl₃ | Medium | Soluble[1] |
| Benzene | C₆H₆ | Low | Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Low | Soluble |
Experimental Protocol: Determination of Quantitative Solubility by the Isothermal Equilibrium Method
The isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard for determining the equilibrium solubility of a solid in a liquid.[2] This protocol provides a reliable and reproducible means to obtain quantitative solubility data for this compound.
1. Materials and Equipment:
-
This compound (solid, >99% purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and it should be experimentally verified that the concentration of the solute in the solution does not change with further shaking time.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.
-
3. Data Calculation:
Calculate the solubility (S) using the following formula:
S = C_diluted × Dilution Factor
Where:
-
S is the solubility of this compound in the solvent (e.g., in mg/mL or mol/L).
-
C_diluted is the concentration of the diluted sample determined from the calibration curve.
-
Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the filtered supernatant.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal equilibrium method.
Caption: Workflow for determining the solubility of this compound.
Applications in Drug Development
Although this compound is primarily a chemical intermediate, understanding the solubility of such nitroaromatic compounds is relevant in drug development for several reasons:
-
Synthesis of Active Pharmaceutical Ingredients (APIs): Many APIs contain substituted aromatic rings. The synthesis of these complex molecules often involves intermediates like this compound. Knowledge of its solubility is critical for reaction setup, controlling reaction rates, and preventing precipitation of reactants or products.
-
Purification: Crystallization is a common method for purifying intermediates and final APIs. Selecting an appropriate solvent system with optimal solubility characteristics at different temperatures is essential for achieving high purity and yield.
-
Impurity Profiling: this compound can be an impurity in the synthesis of other compounds.[3] Understanding its solubility helps in developing analytical methods to detect and quantify such impurities and in designing purification strategies to remove them.
References
Technical Guide: Physicochemical Properties of 5-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the melting and boiling points of 5-Methyl-2-nitroanisole (CAS No: 38512-82-2), a key intermediate in various organic synthesis applications. The following sections include tabulated physical properties, detailed experimental protocols for their determination, and a workflow diagram for property verification.
Core Physicochemical Data
The melting and boiling points of this compound are critical parameters for its handling, purification, and use in synthetic reactions. The experimentally determined values are summarized below.
| Property | Value | Conditions |
| Melting Point | 58-60 °C | Literature Value[1][2][3][4] |
| Boiling Point | 265-267 °C | Approximate[3] |
| Boiling Point | 292 °C | at 760 mmHg[4] |
Experimental Protocols
The following are standard methodologies for the determination of melting and boiling points for a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure using a capillary-based melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered sample
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The sample is crushed into a fine powder using a mortar and pestle to ensure uniform packing.
-
Capillary Loading: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Range Finding): The apparatus is heated rapidly while observing the sample. The temperature at which the sample first shows signs of melting and the temperature at which it becomes completely liquid are noted. This provides a rough melting range.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and placed in the apparatus. The temperature is raised rapidly to about 15-20 °C below the previously observed approximate melting point.
-
Slow Heating: The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. The process is typically repeated two more times, and the average range is reported.
Boiling Point Determination (Distillation Method)
This protocol describes the determination of the atmospheric boiling point via simple distillation.
Apparatus and Materials:
-
Round-bottom flask
-
Distillation head with a port for a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer (calibrated)
-
Boiling chips
-
This compound sample
-
Clamps and stands
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is inserted into the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
Equilibrium Establishment: The heating rate is adjusted so that the condensate drips into the receiving flask at a steady rate (e.g., 1-2 drops per second).
-
Data Recording: The temperature is monitored. When the temperature reading on the thermometer remains constant while the liquid is actively boiling and condensing, this stable temperature is recorded as the boiling point of the substance at the prevailing atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.
Workflow Visualization
The following diagram illustrates the logical workflow for the physicochemical characterization of a synthesized or received chemical sample, such as this compound.
Caption: Workflow for Physical Property Verification.
References
Spectroscopic Profile of 5-Methyl-2-nitroanisole: A Technical Guide
Introduction: 5-Methyl-2-nitroanisole, also known as 2-methoxy-4-methyl-1-nitrobenzene, is an organic compound with the chemical formula C₈H₉NO₃.[1][2] It presents as a solid with a melting point of 58-60 °C.[2][3] This document provides a comprehensive overview of its spectroscopic characteristics, intended for researchers, scientists, and professionals in drug development. The data presented herein is crucial for the structural elucidation, identification, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Ar-H (H-3) |
| ~7.2 | dd | 1H | Ar-H (H-5) |
| ~7.0 | d | 1H | Ar-H (H-6) |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
Note: Predicted values are based on standard chemical shift tables and data for analogous compounds.[4][5]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-O (C-2) |
| ~140 | C-NO₂ (C-1) |
| ~138 | C-CH₃ (C-4) |
| ~128 | Ar-CH (C-5) |
| ~125 | Ar-CH (C-6) |
| ~118 | Ar-CH (C-3) |
| ~56 | -OCH₃ |
| ~21 | Ar-CH₃ |
Note: Predicted values are based on standard chemical shift tables and data for analogous compounds.[6][7][8]
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Bending |
| ~1525, ~1345 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |
| ~1250 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |
| ~1020 | Medium | Aryl-O-C Symmetric Stretch (Ether) |
Note: Predicted values are based on characteristic IR absorption frequencies for organic functional groups.[9]
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 167 | [M]⁺ (Molecular Ion) |
| 152 | [M - CH₃]⁺ |
| 137 | [M - NO]⁺ |
| 121 | [M - NO₂]⁺ |
| 108 | [M - C₂H₃O₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Predicted fragmentation patterns are based on the principles of mass spectrometry and common fragmentation pathways for aromatic nitro compounds and ethers.[10][11][12]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phased and baseline-corrected. The chemical shifts are calibrated relative to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted. The characteristic absorption bands are identified and assigned to their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and then ionized, commonly using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value. The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the major fragment peaks are identified to aid in structural confirmation.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound 99 38512-82-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Safety of 5-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 5-Methyl-2-nitroanisole (CAS No. 38512-82-2), a chemical intermediate used in various organic synthesis applications.[1] The information is compiled from Safety Data Sheets (SDS) and other relevant sources to ensure a thorough understanding of the hazards, handling procedures, and safety precautions necessary when working with this compound.
Chemical Identification and Physical Properties
This compound, also known as 2-Methoxy-4-methyl-1-nitrobenzene, is a solid organic compound.[2] Key identification and physical data are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| Chemical Name | 2-Methoxy-4-methyl-1-nitrobenzene | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 38512-82-2 | [2] |
| EC Number | 253-975-1 | |
| Molecular Formula | C8H9NO3 | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Light yellow to light brown solid | [3] |
| Melting Point | 58-60 °C (lit.) | [1][2] |
| Boiling Point | 153 °C at 12 Torr | [3] |
| Solubility | Soluble in ethanol, chloroform, and benzene; insoluble in water. | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[2]
Table 2: GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
Hazard Statements:
Precautionary Measures and Personal Protection
Strict adherence to precautionary measures is crucial to ensure safety when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and safe handling practices.
Table 3: Precautionary Statements
| Type | Code | Statement |
| Prevention | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
References:[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Respiratory Protection: A dust mask type N95 (US) is recommended.[4]
-
Body Protection: Wear a lab coat.[1]
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is essential.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Reference:[2]
Handling, Storage, and Disposal
Proper handling and storage are critical for maintaining the chemical's stability and preventing accidents.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a dry, well-ventilated place.[1] Keep the container tightly closed and sealed in a dry environment.[3]
-
Disposal: Dispose of the substance and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Toxicological Information
Visualizations
To further clarify the safety protocols and logical relationships, the following diagrams are provided.
Caption: A logical workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Safe Handling and Storage of 5-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and storage precautions for 5-Methyl-2-nitroanisole (CAS No: 38512-82-2). The information is compiled and presented to ensure the safety of laboratory personnel and the integrity of the chemical.
Chemical Identification and Properties
This compound is a solid organic compound.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 38512-82-2 | [1][3][4][5] |
| Molecular Formula | C8H9NO3 | [3][4][5] |
| Molecular Weight | 167.16 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 58-60 °C | [2][5][6] |
| Boiling Point | 153 °C at 12 Torr | [6][7] |
| Density | ~1.18 - 1.206 g/cm³ (Predicted) | [6][7] |
| Solubility | Soluble in ethanol, chloroform, and benzene; insoluble in water. | [7] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and causes serious eye irritation.[5] It may also cause irritation to the skin and respiratory system.[7]
GHS Hazard Statements:
Precautionary Statements: Personnel should adhere to the following precautions:
-
P270: Do not eat, drink or smoke when using this product.[1][5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
Personal Protective Equipment (PPE)
To minimize exposure, the use of appropriate personal protective equipment is mandatory.
| PPE Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | [5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing. | [5] |
| Respiratory Protection | A NIOSH/MSHA approved dust mask (type N95 or equivalent) should be worn, especially when handling large quantities or when dust formation is likely. | [1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's stability and preventing accidents.
4.1 Handling
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[5]
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols during handling.[5]
-
Wash hands thoroughly after handling the compound.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
4.2 Storage There are varying recommendations for the storage temperature of this compound. For long-term storage, a temperature of -20°C is recommended to ensure maximum stability and product integrity.[3] Other sources suggest storage at room temperature or in a cool place .[4][5][6][7] For short-term storage, a cool, dry, and well-ventilated area is sufficient.
General Storage Conditions:
-
Keep the container tightly closed.[5]
-
Store in a dry and well-ventilated place.[5]
-
The substance is stable under recommended storage conditions.[5]
4.3 Incompatible Materials Specific incompatibility data for this compound is limited. However, based on its chemical structure and information for similar compounds, the following should be avoided:
-
Strong oxidizing agents
-
Fire sources [7]
For the related compound 2-nitroanisole, violent reactions with zinc and sodium hydroxide have been reported.[8] Caution should be exercised when this compound may come into contact with these or similar substances.
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention.
5.1 First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
5.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[5]
5.3 Accidental Release Measures In the event of a spill, follow the logical workflow outlined below.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[5]
Accidental Spill Response Workflow
The following diagram illustrates the logical steps to be taken in the event of a chemical spill.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[1][5]
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most recent Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.
References
- 1. 5-甲基-2-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. usbio.net [usbio.net]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 38512-82-2 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. ICSC 1520 - 2-NITROANISOLE [inchem.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-nitroanisole is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its chemical structure, featuring a nitro group ortho to a methoxy group and a methyl group in the para position, allows for a range of chemical transformations. This technical guide elucidates the primary applications of this compound in organic synthesis, with a focus on its role as a precursor to dyes, pigments, and potential pharmaceutical building blocks. Detailed experimental protocols for its key transformations, including reduction to 2-methoxy-5-methylaniline, subsequent diazotization and azo coupling for dye synthesis, and N-acetylation, are provided.
Introduction
This compound, also known as 2-methoxy-4-methyl-1-nitrobenzene, is a pale yellow solid with a melting point of 58-60 °C.[1][2] It is primarily utilized as a raw material or intermediate in various organic syntheses.[1] The presence of the nitro group allows for its reduction to the corresponding aniline, 2-methoxy-5-methylaniline, a key step that opens up a wide array of synthetic possibilities. This aniline derivative is a significant precursor in the manufacturing of azo dyes and pigments.
Core Applications and Chemical Transformations
The primary synthetic utility of this compound stems from the chemical reactivity of its nitro functional group. The following sections detail the key transformations and applications.
Reduction to 2-Methoxy-5-methylaniline
The most fundamental application of this compound is its reduction to 2-methoxy-5-methylaniline. This transformation is a critical step, as the resulting aromatic amine is a versatile intermediate for further functionalization. Common methods for this reduction include catalytic hydrogenation and chemical reduction using metals in acidic media.
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Acetic Acid | Room Temperature | High | [3][4] |
| Metal/Acid Reduction | SnCl₂·2H₂O/HCl | Ethanol | Reflux | Excellent | [1][5][6] |
| Metal/Acid Reduction | Fe/HCl or Fe/NH₄Cl | Ethanol/Water | Reflux | High | [4] |
This protocol describes the reduction of this compound to 2-methoxy-5-methylaniline using tin(II) chloride dihydrate in ethanol with hydrochloric acid.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tin(II) chloride dihydrate (approximately 5 equivalents) and ethanol.
-
Carefully add concentrated hydrochloric acid to the mixture and heat to 70 °C with stirring until a clear solution is obtained.[6]
-
To this hot solution, add this compound (1 equivalent) portion-wise. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[6]
-
Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to a pH of approximately 12.[6]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methoxy-5-methylaniline.
-
The product can be further purified by recrystallization or column chromatography if necessary. The expected product is a light red crystalline solid with a melting point of 50-52 °C and a boiling point of 235 °C.[7][8]
-
Caption: Workflow for the reduction of this compound.
Synthesis of Azo Dyes
2-Methoxy-5-methylaniline is a valuable precursor for the synthesis of azo dyes. The synthesis involves two main steps: diazotization of the amine followed by coupling with a suitable coupling component, such as a phenol or another aromatic amine.
This protocol outlines the synthesis of an azo dye via the diazotization of 2-methoxy-5-methylaniline and subsequent coupling with 2-naphthol (β-naphthol).
-
Materials:
-
2-Methoxy-5-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Beakers, magnetic stirrer, filter paper, Buchner funnel.
-
-
Procedure:
-
Diazotization: a. In a beaker, dissolve 2-methoxy-5-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[9] b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in water and cool it in the ice bath. d. Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C.[9] Continue stirring for about 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt.
-
Coupling: a. In another beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.[9] b. Cool this alkaline solution in an ice bath to 0-5 °C. c. Slowly add the cold diazonium salt solution to the cold alkaline 2-naphthol solution with vigorous stirring.[9] d. An intensely colored azo dye will precipitate immediately. e. Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
-
Isolation and Purification: a. Collect the precipitated dye by vacuum filtration using a Buchner funnel. b. Wash the solid dye with cold water to remove any unreacted salts. c. The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the pure azo dye.
-
Caption: Synthesis pathway for an azo dye from 2-methoxy-5-methylaniline.
Synthesis of N-(2-methoxy-5-methylphenyl)acetamide
The amino group of 2-methoxy-5-methylaniline can be readily acylated to form amides. N-(2-methoxy-5-methylphenyl)acetamide is a potential building block in medicinal chemistry.
This protocol describes the synthesis of N-(2-methoxy-5-methylphenyl)acetamide from 2-methoxy-5-methylaniline using acetic anhydride.
-
Materials:
-
2-Methoxy-5-methylaniline
-
Acetic Anhydride
-
Pyridine (optional, as a catalyst)
-
Dichloromethane or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-methoxy-5-methylaniline (1 equivalent) in dichloromethane. A catalytic amount of pyridine can be added.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-(2-methoxy-5-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
-
Caption: Acetylation of 2-methoxy-5-methylaniline.
Data Summary
Table 2: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₉NO₃ | 167.16 | 58-60 | 265-267 |
| 2-Methoxy-5-methylaniline | C₈H₁₁NO | 137.18 | 50-52 | 235 |
| N-(2-methoxy-5-methylphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | - | - |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its primary application lies in its conversion to 2-methoxy-5-methylaniline, which serves as a key intermediate in the production of azo dyes and pigments. The straightforward reduction of the nitro group, followed by well-established diazotization and coupling reactions, provides a reliable pathway to a diverse range of colored compounds. Furthermore, the resulting aniline can be readily functionalized, for instance, through acetylation, to generate building blocks for potential applications in medicinal chemistry. The experimental protocols detailed in this guide provide a practical framework for researchers and professionals in the chemical and pharmaceutical industries to utilize this compound in their synthetic endeavors.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Methoxy-5-methylaniline 99 120-71-8 [sigmaaldrich.com]
- 8. biotechjournal.in [biotechjournal.in]
- 9. benchchem.com [benchchem.com]
5-Methyl-2-nitroanisole: A Key Precursor in the Synthesis of Advanced Pharmaceutical Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-nitroanisole, a substituted nitroaromatic compound, serves as a crucial starting material in the multi-step synthesis of complex pharmaceutical molecules. Its chemical structure, featuring a nitro group ortho to a methoxy group and a methyl group in the para position, provides a versatile scaffold for the introduction of various functionalities. The primary transformation of this compound in pharmaceutical synthesis is its reduction to the corresponding aniline, 5-methyl-o-anisidine (also known as 2-methoxy-5-methylaniline or p-cresidine). This intermediate is a key building block in the synthesis of targeted therapies, particularly in the field of oncology. This guide provides a comprehensive overview of the use of this compound as a precursor, focusing on the synthesis of the fibroblast growth factor receptor (FGFR) inhibitor, Rogaratinib (BAY 1163877).
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and use in synthesis.
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Colorless or slightly yellow solid |
| Melting Point | 58-60 °C |
| Boiling Point | 265-267 °C |
| Solubility | Soluble in ethanol, chloroform, and benzene; insoluble in water.[1] |
Synthesis of Rogaratinib (BAY 1163877) from this compound
Rogaratinib is a potent and selective pan-FGFR inhibitor that has been investigated in clinical trials for the treatment of various cancers. The synthesis of Rogaratinib is a complex, multi-step process that commences with the reduction of this compound.
Experimental Workflow for the Synthesis of Rogaratinib
Caption: Synthetic workflow for Rogaratinib from this compound.
Quantitative Data for Key Synthetic Steps
The following table summarizes the reported yields for key transformations in the synthesis of Rogaratinib and its intermediates. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Reduction of this compound | H₂, 10% Pd/C, Methanol, Room Temperature, 1-4 atm H₂ | >95% (typical for analogous reductions) |
| 2a | Formation of 7-Methoxy-5-methylbenzo[b]thiophene | (from 5-methyl-o-anisidine) - Multi-step process involving Sandmeyer-type reaction and cyclization | Not explicitly reported for this specific intermediate in the public domain. |
| 2b | Borylation of Benzothiophene Intermediate | n-BuLi, THF, -78 °C, then B(OiPr)₃ | Good to excellent (typical for this transformation) |
| 3 | Synthesis of Pyrrolotriazine Core | Multi-step synthesis from pyrrole derivatives | Not explicitly reported for the specific Rogaratinib intermediate. |
| 4 | Suzuki-Miyaura Coupling | (7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid, Brominated Pyrrolotriazine, Pd catalyst, Base | Good to excellent (typical for Suzuki couplings in late-stage synthesis) |
Experimental Protocols
Step 1: Reduction of this compound to 5-Methyl-o-anisidine
This protocol is based on general procedures for the catalytic hydrogenation of nitroarenes.
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol, reagent grade
-
Hydrogen gas, high purity
-
Inert gas (Nitrogen or Argon)
-
Parr-type hydrogenation apparatus or equivalent
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol% of Pd relative to the substrate) to the solution under a stream of inert gas.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with the inert gas three times to remove all oxygen.
-
Pressurize the vessel with hydrogen gas to 1-4 atmospheres.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours, as indicated by the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition of the catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-methyl-o-anisidine as a crude product, which can be purified further by distillation or recrystallization if necessary.
-
Subsequent Steps in the Synthesis of Rogaratinib
The synthesis of the advanced intermediates for Rogaratinib, the (7-methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid and the brominated pyrrolo[2,1-f][1][2][3]triazine core, involves multi-step sequences that are proprietary. However, based on the chemical literature, a plausible synthetic approach is outlined below.
-
Synthesis of (7-Methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid:
-
Conversion of 5-methyl-o-anisidine to a thiophenol derivative via a Sandmeyer-type reaction.
-
Alkylation of the thiophenol with a suitable two-carbon electrophile containing a masked aldehyde, such as 2-bromo-1,1-diethoxyethane.
-
Acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) to form the 7-methoxy-5-methylbenzo[b]thiophene core.
-
Lithiation of the benzothiophene at the 2-position using a strong base like n-butyllithium at low temperature, followed by quenching with an electrophilic boron source such as triisopropyl borate, and subsequent acidic workup to yield the boronic acid.
-
-
Synthesis of the Brominated Pyrrolo[2,1-f][1][2][3]triazine Core: The synthesis of this heterocyclic core typically starts from a substituted pyrrole derivative, such as a pyrrole-2-carboxylate. The construction of the fused triazine ring can be achieved through a series of reactions including N-amination, cyclization, and functional group manipulations to introduce the necessary substituents and the bromine atom for the subsequent Suzuki coupling.
-
Final Step: Suzuki-Miyaura Coupling: The final step in the synthesis of Rogaratinib is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the (7-methoxy-5-methylbenzo[b]thiophen-2-yl)boronic acid and the brominated pyrrolo[2,1-f][1][2][3]triazine core. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds in the synthesis of complex pharmaceutical molecules.
Mechanism of Action of Rogaratinib: Inhibition of the FGFR Signaling Pathway
Rogaratinib is a potent inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. Aberrant activation of the FGFR signaling pathway is implicated in the development and progression of various cancers. Rogaratinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: FGFR signaling pathway and the inhibitory action of Rogaratinib.
The inhibition of FGFR signaling by Rogaratinib leads to the suppression of key downstream pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.
-
PI3K-AKT Pathway: This pathway plays a central role in cell growth, metabolism, and survival.
-
STAT Pathway: This pathway is involved in the regulation of gene expression related to cell growth and differentiation.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion.
By blocking these signaling cascades, Rogaratinib can effectively inhibit tumor growth, proliferation, and angiogenesis in cancers that are dependent on aberrant FGFR signaling.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of complex pharmaceutical agents. Its primary role as a synthon for 5-methyl-o-anisidine provides a gateway to the construction of intricate molecular architectures, as exemplified by the synthesis of the pan-FGFR inhibitor Rogaratinib. A thorough understanding of the synthetic transformations involving this precursor, coupled with insights into the mechanism of action of the final drug product, is essential for the continued development of novel and effective targeted therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development. Further research into more efficient and scalable synthetic routes will continue to enhance the utility of this compound as a key building block in medicinal chemistry.
References
Methodological & Application
Synthesis of 5-Methyl-2-nitroanisole from p-Cresol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 5-Methyl-2-nitroanisole, a valuable intermediate in organic synthesis, starting from the readily available precursor, p-cresol. The synthesis is a two-step process involving the nitration of p-cresol to form 4-methyl-2-nitrophenol, followed by the methylation of the phenolic hydroxyl group. This application note includes detailed experimental protocols, tabulated physicochemical and spectral data for the key compounds, and a visual representation of the synthetic workflow.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of the starting material, intermediate, and final product is presented in Table 1. This data is crucial for reaction monitoring and product characterization.
Table 1: Physicochemical and Spectral Data
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key 1H NMR Signals (δ ppm) | Key 13C NMR Signals (δ ppm) |
| p-Cresol | C₇H₈O | 108.14 | 34-36 | 202 | 2.25 (s, 3H), 4.17 (s, br, 1H), 6.75 (d, 2H), 7.03 (d, 2H)[1] | 21.4, 116.3, 130.3, 132.2, 155.7[1] | |
| 4-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 32-35[2] | 125 (at 22 mmHg) | 2.3 (s, 3H), 7.0-8.0 (m, 3H), 10.5 (s, 1H) | Not explicitly found | |
| This compound | C₈H₉NO₃ | 167.16 | 58-60[3] | 265-267[3] | 2.3 (s, 3H), 3.9 (s, 3H), 6.9-7.8 (m, 3H) | Not explicitly found |
Synthetic Workflow
The overall synthesis of this compound from p-cresol is depicted in the following workflow diagram.
Caption: Synthetic pathway for this compound from p-cresol.
Experimental Protocols
Safety Precautions:
-
Nitration: Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. The nitration of phenols can be highly exothermic and may lead to runaway reactions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction temperature must be carefully controlled.
-
Methylation: Dimethyl sulfate is extremely toxic, carcinogenic, and a suspected mutagen. It should be handled with extreme caution in a fume hood, and appropriate PPE, including gloves and safety goggles, is mandatory. Avoid inhalation of vapors and skin contact. An ammonia solution should be readily available to neutralize any spills.
Step 1: Synthesis of 4-Methyl-2-nitrophenol (Nitration of p-Cresol)
This protocol describes the nitration of p-cresol using a mixture of nitric acid and sulfuric acid.
Materials:
-
p-Cresol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Sodium Sulfate
-
Beakers, Erlenmeyer flasks, dropping funnel, magnetic stirrer, and ice bath.
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath. The temperature should be maintained below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-cresol in a minimal amount of a suitable solvent like glacial acetic acid or use it neat. Cool the flask to -5 °C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred p-cresol solution. It is critical to monitor the internal temperature and maintain it between -5 °C and 0 °C. A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[4]
-
Reaction Monitoring and Quenching: After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.
-
Work-up and Isolation: The crude product may separate as an oil or a solid. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methyl-2-nitrophenol.
Purification:
The crude 4-methyl-2-nitrophenol can be purified by either recrystallization or column chromatography.[5][6][7][8]
-
Recrystallization: A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) should be used. Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals.
-
Column Chromatography: For more complex mixtures, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Step 2: Synthesis of this compound (Methylation of 4-Methyl-2-nitrophenol)
This protocol details the O-methylation of 4-methyl-2-nitrophenol using dimethyl sulfate.
Materials:
-
4-Methyl-2-nitrophenol
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Deionized Water
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Sodium Sulfate
-
Beakers, round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve 4-methyl-2-nitrophenol in an aqueous solution of sodium hydroxide. This will form the sodium salt of the nitrophenol.
-
Methylation: To the stirred solution of the sodium phenoxide, add dimethyl sulfate dropwise at room temperature. An exothermic reaction may occur, and the temperature should be controlled with a water bath if necessary.[9]
-
Reaction Completion: After the addition of dimethyl sulfate is complete, heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane. Wash the organic layer with water, a dilute solution of sodium hydroxide (to remove any unreacted phenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification:
The crude this compound is typically a solid and can be purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain a crystalline product of high purity.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of functional groups.
Caption: Functional group transformations in the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. ukessays.com [ukessays.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Synthesis of 5-Methyl-2-nitroanisole via Nitration of 4-methylanisole
Introduction
The nitration of 4-methylanisole is a classic example of an electrophilic aromatic substitution reaction. In this synthesis, the aromatic ring of 4-methylanisole is attacked by a nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating. However, the methoxy group is a much stronger activating group, directing the incoming electrophile primarily to the positions ortho to it. Due to steric hindrance from the methoxy group and the methyl group, the major product formed is 5-Methyl-2-nitroanisole. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[2] Careful control of reaction conditions, particularly temperature, is crucial to prevent the formation of unwanted byproducts and polynitrated compounds.[3]
Reaction Scheme
The overall reaction is as follows:
-
Reactant: 4-methylanisole
-
Reagents: Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)
-
Product: this compound
The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
-
4-methylanisole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Methanol (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)
Equipment
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel or Pasteur pipettes
-
Beaker
-
Büchner funnel and vacuum filtration apparatus
-
pH paper
-
Standard laboratory glassware
Procedure
-
Preparation of the Anisole Solution:
-
In a flask, place the desired amount of 4-methylanisole.
-
Cool the flask in an ice-salt bath to approximately 0°C.
-
While stirring, slowly add a calculated amount of concentrated sulfuric acid, ensuring the temperature remains below 10°C.[3]
-
-
Preparation of the Nitrating Mixture:
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the cold, stirring solution of 4-methylanisole in sulfuric acid.[4]
-
Maintain the reaction temperature between 0°C and 5°C throughout the addition. Rapid addition can cause a sharp temperature increase, leading to side products.[3]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly and carefully onto a generous amount of crushed ice in a large beaker with constant stirring.[1] This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely. The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected solid with several portions of cold distilled water to remove residual acids. Check the filtrate with pH paper to ensure it is neutral.
-
A final wash with a small amount of ice-cold methanol can help remove some impurities.[1]
-
-
Purification:
-
The crude product can be further purified by recrystallization. A mixture of ethanol and water or methanol is a suitable solvent system.[1][3]
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them completely.
-
Safety Precautions
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[4] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.[3]
-
This compound is considered toxic and an irritant.[2][5] Avoid inhalation, ingestion, and skin contact.
Data Presentation
The following table summarizes the key properties of the final product, this compound.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 2-Methoxy-4-methyl-1-nitrobenzene | [5] |
| CAS Number | 38512-82-2 | [6] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [6] |
| Appearance | Colorless or slightly yellow solid | [2] |
| Melting Point | 58-60 °C | [2][5][6] |
| Boiling Point | 265-267 °C (at 760 Torr) | [2] |
| Purity (Typical) | >99% | [6] |
| Solubility | Soluble in ethanol, chloroform, and benzene; insoluble in water | [2] |
Visual Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Synthesis of 5-Methyl-2-nitroanisole: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Methyl-2-nitroanisole, a valuable intermediate in organic synthesis. The primary method detailed is the Williamson ether synthesis, a robust and widely used reaction for the preparation of ethers. This protocol involves the methylation of 4-methyl-2-nitrophenol.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |
| 4-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 36.5 | - | Starting material. |
| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | Base for deprotonation. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | -32 | 188 (decomposes) | Methylating agent (Caution: Toxic). |
| This compound | C₈H₉NO₃ | 167.16 | 58-60[1] | 265-267[1] | Final product, colorless to slightly yellow solid.[1] |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of an isomeric compound and is based on the well-established Williamson ether synthesis.
Materials:
-
4-Methyl-2-nitrophenol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Formation of the Sodium Phenoxide:
-
In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (1.0 equivalent) in a solution of sodium hydroxide (1.5 equivalents) in water (10 volumes relative to the starting phenol).
-
Stir the mixture at room temperature until the phenol has completely dissolved, forming the sodium salt.
-
-
Addition of Phase Transfer Catalyst and Solvent:
-
To the aqueous solution of the sodium phenoxide, add tetrabutylammonium bromide (0.05 equivalents) and dichloromethane (10 volumes relative to the starting phenol).
-
Cool the resulting biphasic mixture to 10°C in an ice bath with vigorous stirring.
-
-
Methylation Reaction:
-
Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture dropwise using a dropping funnel, ensuring the temperature is maintained at or below 25°C.
-
After the addition is complete, allow the reaction mixture to stir at 25°C for 10-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer (dichloromethane).
-
Extract the aqueous layer with dichloromethane.
-
Combine all the organic extracts.
-
Wash the combined organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent (dichloromethane) by rotary evaporation to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 20% ethyl acetate in petroleum ether) as the eluent to yield pure this compound as a yellow oil which solidifies upon standing.
-
Expected Yield:
A yield of approximately 90% can be expected for this type of reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Note: Purification of 5-Methyl-2-nitroanisole by Recrystallization
Authored for: Researchers, Scientists, and Drug Development Professionals
Summary: This application note provides a detailed protocol for the purification of 5-Methyl-2-nitroanisole via recrystallization. The procedure outlines a robust method to obtain high-purity crystalline product, suitable for downstream applications in chemical synthesis and drug development.
Introduction
This compound is a key intermediate in organic synthesis, often utilized in the preparation of pharmaceuticals and agrochemicals.[1] The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[2] This process relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[3][4]
This document details a reproducible recrystallization protocol for this compound, including solvent selection rationale, step-by-step instructions, and expected outcomes.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1][5][6][7] |
| Molecular Weight | 167.16 g/mol | [1][5][7][8] |
| Appearance | Colorless or slightly yellow solid | [6] |
| Melting Point | 58-60 °C | [1][5][6][8] |
| Boiling Point | 265-267 °C | [6] |
| Solubility | Soluble in ethanol, chloroform, and benzene; insoluble in water. | [6] |
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of crude this compound. The selection of ethanol as the primary solvent is based on its favorable solubility profile for the target compound and its relatively low toxicity. Water is employed as an anti-solvent to induce crystallization.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, begin by adding 3-5 mL of ethanol.
-
Gently heat the mixture using a water bath on a hot plate while stirring. Add the minimum amount of hot ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the resulting solution is colored due to impurities, remove it from the heat source.
-
Allow the solution to cool slightly before adding a small amount of activated charcoal (approximately 1-2% of the solute weight).
-
Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was added):
-
If activated charcoal was used, or if there are insoluble impurities present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the charcoal and any other solid impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If a single solvent system is effective, cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
For a mixed solvent system (Ethanol/Water): While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Carefully transfer the crystalline product to a watch glass or a drying dish.
-
Dry the crystals in a well-ventilated fume hood, in a drying oven at a temperature well below the melting point (e.g., 40-45 °C), or in a vacuum desiccator.
-
-
Characterization:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (58-60 °C) is indicative of high purity.
-
Calculate the percent recovery.
-
Logical Workflow for Recrystallization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporating some solvent and re-cooling.- Ensure the flask is thoroughly cooled in an ice bath for an adequate time.- Preheat the filtration apparatus before hot filtration. |
| Oiling Out | - The cooling rate is too fast.- The compound is too soluble in the chosen solvent, even at low temperatures.- High concentration of impurities. | - Reheat the solution to dissolve the oil and allow it to cool more slowly.- Add a small amount of a miscible anti-solvent (like water) to the hot solution.- Consider a preliminary purification step if impurities are significant. |
| No Crystal Formation | - The solution is not saturated.- The solution is supersaturated. | - Evaporate some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[3] |
| Colored Crystals | - Presence of colored impurities that were not fully removed. | - Repeat the recrystallization process, ensuring to use activated charcoal for decolorization before the hot filtration step. |
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, a high-purity crystalline product can be obtained. This procedure is a valuable tool for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the quality of starting materials for subsequent applications.
References
Application Note: High-Purity Isolation of 5-Methyl-2-nitroanisole using Flash Column Chromatography
Introduction
5-Methyl-2-nitroanisole is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Efficient purification of this compound is crucial to ensure the quality and yield of subsequent reactions. This application note details a robust flash column chromatography protocol for the purification of this compound from a crude reaction mixture. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and scalable purification strategy.
Physicochemical Properties
This compound is a colorless to slightly yellow solid with a melting point of approximately 58-60 °C.[1][2][3] It is soluble in common organic solvents such as ethanol, chloroform, and benzene, but insoluble in water.[1] These properties indicate that normal-phase chromatography on a polar stationary phase like silica gel is a suitable purification method.
Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography with silica gel as the stationary phase.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
2. Mobile Phase Selection and Optimization
The selection of an appropriate mobile phase is critical for achieving good separation. A mixture of n-hexane and ethyl acetate is a common choice for compounds of moderate polarity. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[4]
Table 1: Mobile Phase Optimization for this compound Purification
| Trial | n-Hexane:Ethyl Acetate Ratio (v/v) | Rf of this compound (Hypothetical) | Observations |
| 1 | 95:5 | 0.65 | Compound elutes too quickly, poor separation from non-polar impurities. |
| 2 | 90:10 | 0.45 | Improved retention, but still potentially close to less polar impurities. |
| 3 | 85:15 | 0.30 | Good retention, allowing for better separation from both polar and non-polar impurities. This is the selected mobile phase. |
| 4 | 80:20 | 0.15 | Compound is retained too strongly, leading to band broadening and longer elution times. |
3. Column Preparation
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the selected mobile phase (n-hexane:ethyl acetate, 85:15 v/v). The consistency should be pourable but not too dilute.
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small amount of the mobile phase to the column, followed by a layer of sand or a cotton plug at the bottom to prevent the silica gel from washing out.
-
Gently pour the silica gel slurry into the column. Tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another layer of sand on top to protect the silica bed from disturbance during sample loading.
-
Continuously drain the mobile phase until the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
4. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the silica bed.
-
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas for flash chromatography) to start the elution process.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize the spots under UV light.
-
Combine the fractions containing the pure this compound.
6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Confirm the purity by analytical methods such as melting point, HPLC, or NMR spectroscopy.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound is irritating to the eyes, respiratory system, and skin.[1]
-
Handle the compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Store this compound in a dry, well-ventilated place, away from oxidants and fire sources.[1]
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 5-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 5-Methyl-2-nitroanisole. This document is intended to assist researchers in confirming the structure and purity of this compound. The provided spectral data is based on established NMR prediction models due to the limited availability of comprehensive, publicly accessible experimental spectra.
Molecular Structure and Atom Numbering
The structure of this compound is presented below with systematic numbering to facilitate the assignment of NMR signals.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz). The data is predicted for a standard deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.75 | d | ~8.5 | H-3 |
| ~7.05 | dd | ~8.5, ~2.0 | H-4 |
| ~6.90 | d | ~2.0 | H-6 |
| ~3.90 | s | - | OCH₃ (C8) |
| ~2.40 | s | - | CH₃ (C7) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C1 |
| ~141.0 | C2 |
| ~125.0 | C3 |
| ~134.0 | C4 |
| ~130.0 | C5 |
| ~115.0 | C6 |
| ~56.5 | OCH₃ (C8) |
| ~21.0 | CH₃ (C7) |
Note: The chemical shifts presented are predicted values and may vary slightly from experimental results depending on the solvent, concentration, and instrument used.
Experimental Protocols
A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. Instrument parameters should be optimized for the specific spectrometer being used.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) inside a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS). For routine characterization, the residual solvent peak can be used for referencing.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128-1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the NMR analysis of this compound.
Application Notes: 5-Methyl-2-nitroanisole as a Versatile Intermediate in Agrochemical Synthesis
Introduction
5-Methyl-2-nitroanisole is a valuable aromatic nitro compound that serves as a key building block in the synthesis of various agrochemicals. Its chemical structure, featuring a nitro group ortho to a methoxy group and a methyl group in the para position, allows for diverse chemical transformations, making it a versatile precursor for the development of herbicides, insecticides, and fungicides. The primary route for its utilization in agrochemical synthesis involves the reduction of the nitro group to form the corresponding aniline, 2-amino-5-methylanisole (also known as 2-methoxy-4-methylaniline). This aniline derivative is then further functionalized to produce the final active ingredients.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is as a precursor to 2-amino-5-methylanisole. This aniline is a crucial intermediate in the synthesis of more complex molecules with pesticidal activity. One notable application is in the preparation of substituted diphenylamines, which are known to be intermediates for certain types of pesticides.
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Amino-5-methylanisole
This protocol outlines the chemical reduction of the nitro group of this compound to an amino group, yielding 2-amino-5-methylanisole. This transformation is a critical first step in the synthesis of many agrochemical active ingredients.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
Sodium hydroxide (NaOH, for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride to the suspension.
-
Heat the mixture to reflux.
-
Slowly add a solution of this compound in ethanol to the refluxing mixture.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the iron sludge.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue with hydrochloric acid and wash with ethyl acetate to remove any unreacted starting material.
-
Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product, 2-amino-5-methylanisole, with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-amino-5-methylanisole, which can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of 2-Methyl-4-methoxy Diphenylamine (An Agrochemical Intermediate)
This protocol describes the synthesis of 2-methyl-4-methoxy diphenylamine, an intermediate in the production of certain pesticides, using 2-amino-5-methylanisole.
Materials:
-
2-Amino-5-methylanisole (from Protocol 1)
-
o-Chlorobenzoic acid
-
Copper catalyst
-
Acid binding agent (e.g., potassium carbonate)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Methanol
Procedure:
-
To a reaction vessel, add o-chlorobenzoic acid, a copper catalyst, an acid binding agent, and a mixed solvent of toluene and DMF.
-
Heat the mixture to reflux and stir for 10-20 minutes.
-
Add 2-amino-5-methylanisole dropwise to the reaction vessel over 1.5-2.5 hours.
-
Continue the reflux for 6-10 hours, removing the water generated during the reaction using a Dean-Stark trap.
-
After the reaction is complete, cool the mixture and neutralize with an excess of lye.
-
Extract the mixture with toluene.
-
Wash the organic phase, then distill off the toluene and concentrate to obtain the intermediate product, 2'-carboxy-2-methyl-4-methoxydiphenylamine.
-
Heat the intermediate product in a methanol system to induce decarboxylation, yielding the target product, 2-methyl-4-methoxy diphenylamine.
Quantitative Data
The following table summarizes typical reaction yields for the synthesis of the agrochemical intermediate, 2-methyl-4-methoxy diphenylamine, from 2-amino-5-methylanisole.
| Intermediate Product | Starting Materials | Solvent System | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 2'-carboxy-2-methyl-4-methoxydiphenylamine | 2-amino-5-methylanisole, o-chlorobenzoic acid | Toluene/DMF | Copper | 6-10 | 91.47 | CN110467538A |
| 2-methyl-4-methoxy diphenylamine | 2'-carboxy-2-methyl-4-methoxydiphenylamine | Methanol | - | - | 90.99 | CN110467538A |
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates the logical progression from the starting material, this compound, to a key agrochemical intermediate.
Synthesis and Application of Substituted Anilines from 5-Methyl-2-nitroanisole: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of substituted anilines derived from 5-Methyl-2-nitroanisole, targeting researchers, scientists, and professionals in drug development. The focus is on the reduction of the nitro group to form 4-methyl-2-aminoanisole, a key intermediate for the synthesis of various bioactive molecules, followed by protocols for its derivatization and subsequent pharmacological screening.
Introduction
Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial building blocks for a vast array of pharmaceuticals. Their versatile structure allows for the fine-tuning of pharmacological properties, making them prevalent in various drug classes, including kinase inhibitors for cancer therapy. This compound is a readily available starting material that can be efficiently converted to the corresponding aniline, 4-methyl-2-aminoanisole, which can be further modified to generate a library of compounds for drug discovery programs.
Synthesis of 4-Methyl-2-aminoanisole
The primary transformation in the synthesis of the target aniline is the reduction of the nitro group of this compound. Several methods are effective for this conversion, with the most common being catalytic hydrogenation and chemical reduction using metal salts.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is suitable for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-2-aminoanisole. The product can be purified further by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
Raney® Nickel is a cost-effective alternative to palladium catalysts and is highly effective for nitro group reductions.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully wash the Raney® Nickel slurry with the reaction solvent to remove water. Add the activated catalyst to the reaction mixture under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and must be handled with care under a blanket of solvent or inert gas.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) or use a hydrogen balloon for atmospheric pressure reactions.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) to expedite the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the catalyst through a pad of Celite®. Keep the filter cake wet with solvent to prevent ignition.
-
Concentrate the filtrate to yield 4-methyl-2-aminoanisole.
Protocol 3: Chemical Reduction using Stannous Chloride (SnCl₂)
This method is a classic and reliable way to reduce aromatic nitro compounds.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize the acid by adding a concentrated solution of NaOH or KOH until the solution is basic (pH > 10). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-methyl-2-aminoanisole by column chromatography on silica gel.
Data Presentation: Comparison of Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | Methanol | Room Temperature | 2-6 | >95 |
| Catalytic Hydrogenation | Raney® Nickel | Ethanol | RT - 50 | 3-8 | 90-95 |
| Chemical Reduction | SnCl₂·2H₂O / HCl | Ethanol | RT - 60 | 1-3 | 85-90 |
Synthesis of Substituted Aniline Derivatives
The resulting 4-methyl-2-aminoanisole can be readily derivatized at the amino group to generate a library of compounds for screening.
Experimental Protocols
Protocol 4: N-Acylation of 4-methyl-2-aminoanisole
Materials:
-
4-methyl-2-aminoanisole
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-methyl-2-aminoanisole (1.0 eq) and the base (1.1-1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.0-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the N-acyl derivative by recrystallization or column chromatography.
Protocol 5: N-Alkylation of 4-methyl-2-aminoanisole
Materials:
-
4-methyl-2-aminoanisole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 4-methyl-2-aminoanisole (1.0 eq) in anhydrous DMF or acetonitrile, add the base (1.5-2.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-alkylated product by column chromatography.
Application in Drug Discovery: Kinase Inhibitor Screening
Substituted anilines are prominent scaffolds in the design of kinase inhibitors. The synthesized derivatives of 4-methyl-2-aminoanisole can be screened for their potential as kinase inhibitors using established in vitro assays.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for kinase inhibitor drug discovery.
Protocol 6: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized aniline derivatives against a target kinase.
Materials:
-
Synthesized aniline derivatives (in DMSO)
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader (luminometer or fluorometer)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted compound solutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase enzyme to each well and incubate for a short period at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or remaining ATP.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
Signaling Pathway Context
Many kinase inhibitors target specific nodes in cellular signaling pathways that are dysregulated in diseases like cancer. For instance, inhibitors targeting the PI3K/Akt/mTOR pathway are of significant interest. A substituted aniline could be designed to inhibit a kinase within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
The synthesis of substituted anilines from this compound provides a versatile platform for generating novel compounds for drug discovery. The protocols outlined in this document offer a robust starting point for the efficient synthesis and subsequent biological evaluation of these promising molecules. The detailed workflows for synthesis and screening are intended to facilitate the discovery of new therapeutic agents.
Application Notes and Protocols for Downstream Reactions of 5-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary downstream reaction products of 5-Methyl-2-nitroanisole, with a focus on the reduction of the nitro group to form 4-Methyl-2-aminoanisole. This transformation is a key step in the synthesis of various chemical intermediates. The protocols provided are based on established methods for the reduction of aromatic nitro compounds and can be adapted for this specific substrate.
Overview of Downstream Reactions
This compound is a versatile starting material in organic synthesis. The primary and most well-documented downstream reaction is the reduction of the electron-withdrawing nitro group to an electron-donating amino group. This transformation dramatically alters the chemical reactivity of the aromatic ring, opening up numerous possibilities for further functionalization. Other potential, though less commonly reported, reactions include electrophilic aromatic substitution, oxidation of the methyl group, and demethylation of the methoxy group.
Primary Downstream Product: 4-Methyl-2-aminoanisole
The most significant downstream product of this compound is 4-Methyl-2-aminoanisole (also known as 2-methoxy-4-methylaniline). This is achieved through the reduction of the nitro group. The resulting amine is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Reaction Pathway: Reduction of this compound
Caption: Reduction of this compound to 4-Methyl-2-aminoanisole.
Quantitative Data for Nitro Group Reduction
The following table summarizes typical quantitative data for common methods used in the reduction of aromatic nitro compounds. These values can serve as a starting point for the optimization of the reduction of this compound.
| Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol, Ethanol | Room Temperature | 2 - 8 | >90 |
| Chemical Reduction | Sn, conc. HCl | Ethanol | Reflux | 1 - 3 | 70 - 85 |
| Chemical Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol | 50 - 70 | 1 - 4 | 75 - 90 |
Experimental Protocols
The following are detailed experimental protocols for the reduction of an aromatic nitro group, which can be adapted for this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred due to its high efficiency and clean reaction profile.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite® or other filtration aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol% Pd relative to the substrate) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-2-aminoanisole.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This is a classical and effective method for nitro group reduction in a laboratory setting.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Add Tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid (enough to dissolve the tin salt and maintain an acidic environment) and heat the mixture to 50-70°C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 4-Methyl-2-aminoanisole.
-
The product can be further purified by column chromatography.
Other Potential Downstream Reactions
A. Electrophilic Aromatic Substitution
The substituent groups on the ring will direct incoming electrophiles. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho- and para-directing and activating, while the nitro (-NO₂) group is meta-directing and deactivating. The interplay of these directing effects can lead to a mixture of products. Further nitration, for example, would likely occur at the position meta to the existing nitro group.
B. Oxidation of the Methyl Group
The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The presence of the nitro group, which is an electron-withdrawing group, can make this oxidation more challenging compared to an unsubstituted methylarene.
C. Demethylation of the Methoxy Group
The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids like BBr₃. This would yield 5-Methyl-2-nitrophenol.
Logical Relationship of Potential Reactions
Caption: Potential downstream reaction pathways of this compound.
These notes are intended to provide a starting point for researchers. The specific reaction conditions for this compound may require optimization to achieve the desired outcome with high yield and purity. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
Application Notes and Protocols for the Scale-Up Synthesis of 5-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations and protocols for the scale-up synthesis of 5-Methyl-2-nitroanisole, a key intermediate in the pharmaceutical and specialty chemical industries. The primary and most industrially viable route, the Williamson ether synthesis, is detailed below, including reaction parameters, purification methods, and safety protocols essential for large-scale production.
Introduction
This compound (C₈H₉NO₃) is a valuable building block in organic synthesis. Its structure, featuring a nitro group and a methoxy group on a toluene backbone, allows for diverse chemical transformations, making it a crucial precursor for various active pharmaceutical ingredients (APIs) and other high-value chemical entities. The efficient and scalable synthesis of this compound is therefore of significant interest.
The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-methylation of 4-methyl-2-nitrophenol. Key considerations for scaling up this process include the choice of methylating agent, base, solvent, and reaction conditions to ensure high yield, purity, and operational safety.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.
| Property | 4-Methyl-2-nitrophenol (Starting Material) | This compound (Product) |
| CAS Number | 119-33-5 | 38512-82-2 |
| Molecular Formula | C₇H₇NO₃ | C₈H₉NO₃ |
| Molecular Weight | 153.14 g/mol | 167.16 g/mol |
| Appearance | Yellow crystalline solid | Colorless to slightly yellow solid[1] |
| Melting Point | 36-38 °C | 58-60 °C[1] |
| Boiling Point | 125 °C | 265-267 °C[1] |
| Solubility | Slightly soluble in water; soluble in common organic solvents | Insoluble in water; soluble in ethanol, chloroform, and benzene[1] |
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through the Williamson ether synthesis, an SN2 reaction. The process involves the deprotonation of the phenolic hydroxyl group of 4-methyl-2-nitrophenol by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group to form the desired ether.
Scale-Up Synthesis Protocols
Two primary protocols for the kilogram-scale synthesis of this compound are presented below, utilizing different methylating agents.
Protocol 1: Methylation using Dimethyl Sulfate
This protocol is a robust and widely used method for O-methylation. However, it requires stringent safety measures due to the high toxicity of dimethyl sulfate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 4-Methyl-2-nitrophenol | 153.14 | 10.0 | 65.3 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.74 | 68.6 | 1.05 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 8.63 | 68.4 | 1.05 |
| N,N-Dimethylformamide (DMF) | - | 50 L | - | - |
| Toluene | - | 20 L | - | - |
| Brine (saturate NaCl solution) | - | 20 L | - | - |
| Anhydrous Sodium Sulfate | - | 2.0 | - | - |
Experimental Procedure:
-
Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-Methyl-2-nitrophenol (10.0 kg, 65.3 mol) and N,N-Dimethylformamide (50 L).
-
Base Addition: Stir the mixture at room temperature to obtain a clear solution. Cool the solution to 10-15 °C using a chiller. Add sodium hydroxide pellets (2.74 kg, 68.6 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 25 °C. Stir for an additional 30 minutes to form the sodium phenoxide salt.
-
Methylation: Slowly add dimethyl sulfate (8.63 kg, 68.4 mol) dropwise via the addition funnel over 2-3 hours, maintaining the reaction temperature between 20-25 °C. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to 10 °C and slowly quench by adding water (50 L). This may cause the product to precipitate.
-
Extraction: Transfer the mixture to an extraction vessel. Add toluene (20 L) and stir vigorously. Separate the organic layer. Extract the aqueous layer with another portion of toluene (10 L).
-
Washing: Combine the organic layers and wash with water (2 x 20 L) and then with brine (20 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (2.0 kg), filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: The crude product is obtained as a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Expected Yield: 85-95% Purity (by HPLC): >99%
Protocol 2: Methylation using Dimethyl Carbonate (Greener Alternative)
Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly methylating agent. This process often requires higher temperatures and the use of a catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| 4-Methyl-2-nitrophenol | 153.14 | 10.0 | 65.3 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 11.3 | 81.8 | 1.25 |
| Dimethyl Carbonate (DMC) | 90.08 | 8.82 | 97.9 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 40 L | - | - |
| Toluene | - | 20 L | - | - |
| Water | - | 50 L | - | - |
| Anhydrous Magnesium Sulfate | - | 2.0 | - | - |
Experimental Procedure:
-
Reaction Setup: In a 100 L stainless steel reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-Methyl-2-nitrophenol (10.0 kg, 65.3 mol), potassium carbonate (11.3 kg, 81.8 mol), and N,N-Dimethylformamide (40 L).
-
Addition of Methylating Agent: Add dimethyl carbonate (8.82 kg, 97.9 mol) to the suspension.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain at this temperature for 8-12 hours with vigorous stirring. Monitor the reaction by TLC or HPLC.
-
Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the solid potassium bicarbonate and unreacted potassium carbonate. Wash the filter cake with a small amount of toluene.
-
Solvent Removal and Extraction: Combine the filtrate and washings. Remove the DMF and excess DMC by vacuum distillation. Dissolve the residue in toluene (20 L) and wash with water (3 x 15 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (2.0 kg), filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from isopropanol to yield pure this compound.
Expected Yield: 80-90% Purity (by HPLC): >99%
Experimental Workflow
The general workflow for the scale-up synthesis of this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Nitration of 4-Methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylanisole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 4-methylanisole.
Issue 1: Low Yield of the Desired 4-Methyl-2-nitroanisole and Formation of Multiple Products
Possible Causes:
-
Sub-optimal Reaction Temperature: The nitration of activated aromatic rings like 4-methylanisole is highly exothermic. Poor temperature control can lead to a variety of side reactions.
-
Incorrect Reagent Stoichiometry: An excess of the nitrating agent can promote the formation of di- and tri-nitrated byproducts.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can cause localized overheating, resulting in side reactions and reduced selectivity.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath to minimize side reactions.
-
Optimize Reagent Ratio: Use a slight excess of the nitrating agent (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the starting material without promoting excessive polynitration.
-
Slow, Dropwise Addition: Add the nitrating agent dropwise to the solution of 4-methylanisole with vigorous stirring to ensure efficient heat dissipation and maintain a controlled reaction rate.
Issue 2: Formation of a Dark, Tar-Like Substance
Possible Causes:
-
Over-nitration: The highly activating nature of the methoxy and methyl groups makes the product, 4-methyl-2-nitroanisole, susceptible to further nitration, which can lead to the formation of complex, polymeric materials.[1]
-
Oxidation: The methyl group or the aromatic ring can be oxidized by the nitric acid, especially at elevated temperatures, leading to the formation of colored byproducts.
-
Presence of Impurities: Impurities in the starting material or reagents can catalyze decomposition and polymerization reactions.
Solutions:
-
Maintain Low Temperatures: Strictly adhere to low reaction temperatures (0-5 °C) to suppress over-nitration and oxidation.
-
Use High-Purity Reagents: Ensure that the 4-methylanisole, nitric acid, and sulfuric acid are of high purity.
-
Controlled Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid the formation of byproducts.
Issue 3: Difficulty in Separating Isomeric Products
Possible Causes:
-
Formation of Regioisomers: Besides the desired 4-methyl-2-nitroanisole, the formation of other isomers, such as 4-methyl-3-nitroanisole, is possible. These isomers often have very similar physical properties, making them difficult to separate.
-
Co-crystallization: Isomers may co-crystallize during purification, making separation by simple recrystallization challenging.
Solutions:
-
Chromatographic Separation: Column chromatography is the most effective method for separating nitro-isomers. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.[2]
-
Fractional Crystallization: In some cases, careful fractional crystallization from a suitable solvent system may allow for the enrichment of one isomer. This often requires multiple recrystallization steps and can be less efficient than chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the major side reactions to be aware of during the nitration of 4-methylanisole?
A1: The primary side reactions include:
-
Ipso-Nitration: The nitronium ion can attack the carbon atom bearing the methyl group (ipso-attack). This leads to the formation of a dienone intermediate, which can then rearrange to form 4-methyl-2-nitrophenol, a significant byproduct.[3][4]
-
Polynitration: Due to the activating nature of the methoxy and methyl groups, the mono-nitrated product can undergo further nitration to yield dinitro and even trinitro derivatives.
-
Formation of Regioisomers: Besides the main product, 4-methyl-2-nitroanisole, other isomers like 4-methyl-3-nitroanisole can be formed.[5]
-
Oxidation: The methyl group and the aromatic ring are susceptible to oxidation by nitric acid, particularly under harsh conditions.
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[6][7] Second, it acts as a solvent for the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4-methylanisole spot and the appearance of the product spot(s) indicate the progression of the reaction.
Q4: What is a standard work-up procedure for this reaction?
A4: A typical work-up involves carefully pouring the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product. The solid product is then collected by vacuum filtration and washed with cold water to remove residual acids. The crude product can then be purified by recrystallization or column chromatography.
Q5: My product is an oil and does not precipitate upon quenching. What should I do?
A5: If the product is an oil or remains dissolved in the aqueous acid, a liquid-liquid extraction is necessary. After quenching with ice water, transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent like diethyl ether or dichloromethane. The combined organic layers are then washed with water, a dilute sodium bicarbonate solution to remove any remaining acid, and finally with brine. After drying over an anhydrous salt like sodium sulfate, the solvent can be removed under reduced pressure to yield the crude product.
Quantitative Data
The product distribution in the nitration of 4-methylanisole is highly dependent on the reaction conditions. Below is a summary of representative product distributions under different nitrating systems.
| Nitrating System | 4-Methyl-2-nitroanisole (%) | 4-Methyl-3-nitroanisole (%) | Other Byproducts (%) | Reference |
| HNO₃ / Acetic Anhydride | 30 | 57 | 13 | [8] |
| HNO₃ / H₂SO₄ (typical) | ~60-70 | ~20-30 | ~5-10 (polynitro, phenol) | Estimated based on similar reactions |
Note: The yields in mixed acid are estimates for a well-controlled reaction and can vary significantly with temperature, reaction time, and acid concentration.
Experimental Protocols
Protocol 1: Nitration of 4-Methylanisole with Mixed Acid (HNO₃/H₂SO₄)
This protocol is a representative procedure for the regioselective mono-nitration of 4-methylanisole.
Materials:
-
4-Methylanisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Diethyl Ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Büchner funnel and filter flask (if product solidifies)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylanisole (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or add it directly to the flask if performing the reaction neat.
-
Cool the flask to 0 °C in an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methylanisole over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the solid.
-
If the product is an oil, transfer the quenched mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathways in the nitration of 4-methylanisole.
Caption: Troubleshooting workflow for the nitration of 4-methylanisole.
Caption: Logical relationships of directing effects in 4-methylanisole nitration.
References
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rushim.ru [rushim.ru]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. 4-Methyl-3-nitroanisole | SIELC Technologies [sielc.com]
Formation of isomeric impurities in 5-Methyl-2-nitroanisole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 5-Methyl-2-nitroanisole, with a focus on the formation of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: this compound is typically synthesized via the electrophilic aromatic substitution (nitration) of 4-methylanisole (p-cresol methyl ether).[1][2] The reaction commonly employs a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.[1]
Q2: What are the most common isomeric impurities formed during the synthesis of this compound?
A2: The nitration of 4-methylanisole can yield several positional isomers due to the directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups. Both are activating, ortho-, para-directing groups.[2] The primary isomeric impurities include:
-
4-Methyl-3-nitroanisole: Nitration occurs ortho to the methyl group and meta to the methoxy group.
-
Dinitrated products: Such as 4-methyl-2,6-dinitroanisole and 4-methyl-2,5-dinitroanisole, if the reaction conditions are too harsh.[3]
-
Ipso-substitution products: Nitration can occur at the carbon atom bearing the methyl group, leading to the formation of intermediates like 4-methyl-4-nitrocyclohexa-2,5-dienone, which can then rearrange.[3][4]
Q3: How do the directing effects of the methoxy and methyl groups influence the formation of isomers?
A3: The methoxy group is a stronger activating group than the methyl group, and it strongly directs electrophilic attack to its ortho and para positions. Since the para position is blocked by the methyl group in 4-methylanisole, the primary positions for nitration are ortho to the methoxy group (C2 and C6). The methyl group directs to its ortho and para positions (C3, C5, and the already substituted C1). The desired product, this compound, results from nitration at the C2 position, which is ortho to the strongly activating methoxy group. The formation of 4-Methyl-3-nitroanisole occurs at the C3 position, ortho to the less activating methyl group.
Q4: What analytical techniques are recommended for identifying and quantifying isomeric impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective and widely used techniques for the separation and quantification of positional isomers of this compound.[5][6] Capillary Electrophoresis (CE) can also be employed for high-resolution separation.[7] These methods are crucial for impurity profiling and ensuring the purity of the final product.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Suboptimal Reaction Temperature: Temperatures that are too high can lead to the formation of dinitrated byproducts and oxidation, while temperatures that are too low may result in an incomplete reaction. 2. Incorrect Ratio of Nitrating Agents: An improper ratio of nitric acid to sulfuric acid can affect the concentration of the nitronium ion (NO₂⁺), the active electrophile. 3. Formation of Multiple Isomers: Poor regioselectivity leads to a mixture of products, reducing the yield of the desired isomer. | 1. Maintain a strict temperature control, typically between 0°C and 10°C, during the addition of the nitrating mixture. 2. Carefully control the molar ratios of the reactants. The sulfuric acid acts as a catalyst and a dehydrating agent to promote the formation of the nitronium ion. 3. Optimize reaction conditions (temperature, reaction time, and solvent) to favor nitration at the C2 position. |
| High levels of 4-Methyl-3-nitroanisole impurity | Poor Regioselectivity: The reaction conditions may not sufficiently favor nitration directed by the more strongly activating methoxy group. | 1. Modify the solvent system. The polarity of the solvent can influence the regioselectivity of the nitration reaction.[10] 2. Slightly lower the reaction temperature to increase selectivity, as the activation energy for the formation of the more stable intermediate (leading to this compound) is lower. |
| Presence of dinitrated impurities | Harsh Reaction Conditions: Excess nitrating agent, elevated temperatures, or prolonged reaction times can lead to a second nitration on the activated aromatic ring. | 1. Use a stoichiometric amount or only a slight excess of the nitrating agent. 2. Ensure the reaction temperature is maintained at a low level (e.g., 0-5°C). 3. Monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed, preventing over-nitration. |
| Formation of dark, tarry material | Oxidation of the Anisole: The strong oxidizing nature of nitric acid can lead to the degradation of the starting material or product, especially at higher temperatures. | 1. Maintain a low reaction temperature throughout the addition and stirring process. 2. Add the nitrating agent slowly and subsurface to the solution of 4-methylanisole to ensure rapid mixing and prevent localized overheating. |
| Unexpected peaks in HPLC/GC-MS analysis | 1. Ipso-Substitution Products: Formation of dienone intermediates.[3][4] 2. Phenolic Impurities: Cleavage of the ether bond can occur under strongly acidic conditions, leading to nitrophenol derivatives.[4] | 1. Characterize the unknown peaks using mass spectrometry to identify their molecular weight and fragmentation patterns. 2. Consider that ipso-attack followed by rearrangement can lead to isomers not formed by direct substitution. 3. To minimize ether cleavage, avoid excessively high concentrations of sulfuric acid or prolonged reaction times at elevated temperatures. |
Quantitative Data on Isomer Formation
The precise distribution of isomers is highly dependent on the specific reaction conditions (temperature, solvent, concentration of acids). The following table provides an estimated distribution based on the principles of electrophilic aromatic substitution, where the strongly activating ortho-, para-directing methoxy group has a greater influence than the methyl group.
| Compound | Structure | Typical Position of Nitration | Estimated Percentage in Product Mixture | Rationale |
| This compound (Desired Product) | COc1cc(C)ccc1--INVALID-LINK--=O | C2 (ortho to -OCH₃) | 70 - 85% | Major product due to the strong directing effect of the highly activating methoxy group. |
| 4-Methyl-3-nitroanisole (Isomeric Impurity) | Cc1ccc(OC)c(c1)--INVALID-LINK--=O | C3 (ortho to -CH₃) | 10 - 25% | Minor product resulting from the weaker directing effect of the methyl group. |
| Dinitrated Products (e.g., 4-Methyl-2,6-dinitroanisole) | COc1c(--INVALID-LINK--=O)cc(C)cc1--INVALID-LINK--=O | C2 and C6 (ortho to -OCH₃) | < 5% | Formed under harsher conditions (excess nitrating agent, higher temperature). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methylanisole (1.0 eq) to concentrated sulfuric acid (98%, ~3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (~1.5 eq) in a separate flask, keeping the mixture cool.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-methylanisole over 1-2 hours. Ensure the internal temperature is maintained between 0°C and 10°C throughout the addition.
-
Quenching: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours. Monitor the reaction by TLC or HPLC. Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield this compound as a solid.[11]
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This is a general method for the analysis of isomeric purity. The specific column, mobile phase, and gradient may require optimization.[5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Program (Example):
-
0-5 min: 30% A
-
5-25 min: Ramp to 80% A
-
25-30 min: Hold at 80% A
-
30-31 min: Ramp back to 30% A
-
31-40 min: Re-equilibration at 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the crude product in 10 mL of the mobile phase (initial conditions). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. Identify and quantify the peaks corresponding to this compound and its isomers by comparing their retention times and peak areas with those of authenticated reference standards.
Visual Workflow
Caption: Troubleshooting workflow for identifying and mitigating isomeric impurities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
Technical Support Center: Synthesis of 5-Methyl-2-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Methyl-2-nitroanisole. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and visualizations of key processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution, specifically the nitration, of 2-methylanisole. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the expected major and minor products in the nitration of 2-methylanisole?
A2: The methoxy (-OCH₃) group is a strong activating and ortho-, para- directing group, while the methyl (-CH₃) group is a weaker activating and ortho-, para- directing group. In the nitration of 2-methylanisole, the primary products are the isomers formed by the substitution of a nitro group onto the aromatic ring. The major isomers expected are 4-nitro-2-methylanisole and 6-nitro-2-methylanisole.[1] The desired this compound is also known as 2-methoxy-4-methyl-1-nitrobenzene.
Q3: What are the key factors influencing the yield and purity of this compound?
A3: Several factors critically impact the outcome of the synthesis:
-
Reaction Temperature: Temperature control is crucial to prevent over-nitration (dinitration) and oxidative side reactions.
-
Choice and Concentration of Nitrating Agent: The strength and composition of the nitrating mixture (e.g., HNO₃/H₂SO₄, HNO₃/acetic anhydride) affect the reaction rate and selectivity.
-
Rate of Addition of Nitrating Agent: A slow, controlled addition of the nitrating agent helps to manage the exothermic nature of the reaction and maintain the desired temperature.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but excessive time can lead to the formation of byproducts.
-
Purity of Starting Materials: The purity of 2-methylanisole and the acids used can influence the reaction's efficiency and the purity of the final product.
Q4: What is ipso-nitration and is it a concern in this synthesis?
A4: Ipso-nitration is an electrophilic aromatic substitution where the incoming electrophile (in this case, the nitronium ion, NO₂⁺) attacks a position on the aromatic ring that is already substituted by a group other than hydrogen. In the nitration of 2-methylanisole, ipso-attack can occur at the carbon atom bearing the methyl group, potentially leading to the formation of byproducts.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup and purification. - Sub-optimal reaction temperature. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. - Optimize Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent to improve regioselectivity. - Purification Strategy: Employ fractional distillation or column chromatography to separate the desired isomer from other nitro-isomers. - Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to maintain a consistent low temperature. |
| Formation of Dark, Tarry Material | - Oxidation of the anisole ring by the nitrating agent. - Reaction temperature is too high. - Use of overly concentrated nitric acid. | - Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended range. - Appropriate Reagent Concentration: Use a well-defined and appropriate concentration of nitric acid in the nitrating mixture. - Quenching: Pour the reaction mixture onto crushed ice immediately after the reaction is complete to rapidly decrease the temperature and dilute the acid. |
| Presence of Di-nitrated Byproducts | - The aromatic ring is highly activated, leading to a second nitration. - Reaction conditions are too harsh (high temperature, excess nitrating agent). | - Stoichiometry: Use a carefully measured molar equivalent of the nitrating agent. A slight excess may be needed, but a large excess should be avoided. - Milder Nitrating Agent: Consider using a milder nitrating system, such as nitric acid in acetic anhydride, which can sometimes offer better control. |
| Difficulty in Isolating the Product | - Product is an oil and does not crystallize. - Emulsion formation during aqueous workup. | - Purification Method: If the product is an oil, use column chromatography for purification. - Workup Technique: To break emulsions, add a saturated brine solution during the extraction process. - Solvent for Crystallization: If crystallization is attempted, screen various solvents (e.g., ethanol, methanol, hexane) to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is a generalized procedure based on the nitration of substituted anisoles and aims to maximize the yield of the desired product.
Materials:
-
2-Methylanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-methylanisole dissolved in dichloromethane to 0 °C in an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 2-methylanisole over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate this compound.
Quantitative Data Summary (Illustrative)
| Parameter | Condition | Expected Yield of this compound | Reference |
| Nitrating Agent | HNO₃ / H₂SO₄ | ~40-60% (isomer mixture) | General Nitration |
| Temperature | 0-5 °C | Higher regioselectivity, reduced byproducts | [3] |
| Nitrating Agent | HNO₃ / Acetic Anhydride | Potentially higher selectivity for certain isomers | [4] |
Note: The yields are illustrative and can vary based on the precise reaction conditions and purification efficiency.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Regioselectivity in the Nitration of Substituted Anisoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of the nitration of substituted anisoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity (ortho- vs. para-substitution) in the nitration of substituted anisoles?
A1: The regioselectivity of anisole nitration is a delicate balance of several factors:
-
Steric Hindrance: The methoxy group (-OCH₃) is sterically bulky, which can hinder the approach of the nitronium ion (NO₂⁺) to the ortho positions, often favoring para-substitution.[1]
-
Electronic Effects: The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the intermediates for both ortho and para attack.[2]
-
Nitrating Agent: The reactivity and bulkiness of the nitrating agent play a crucial role. More reactive nitrating agents tend to favor the ortho-isomer, while bulkier agents will preferentially lead to the para-isomer due to steric hindrance.[3] For instance, nitration with N₂O₅ can yield a higher ortho-to-para ratio compared to a standard mixed acid (HNO₃/H₂SO₄) nitration.[4]
-
Solvent: The solvent can influence the solvation of the nitrating species and the transition state, thereby affecting the isomer ratio. Nonpolar solvents often result in a relatively constant ortho/para ratio, whereas polar solvents can cause considerable variation.[5]
-
Temperature: Lower temperatures generally enhance selectivity. In many cases, lower temperatures favor the para-isomer due to the higher activation energy required for the sterically hindered ortho attack. However, the effect of temperature can be complex and depends on the specific substrate and reaction conditions.[6]
-
Presence of Additives: Additives like phase-transfer catalysts or zeolites can influence the regioselectivity by creating a specific reaction environment.[7]
Q2: Why am I getting a significant amount of the ortho-isomer when the para-isomer is expected to be the major product due to sterics?
A2: While steric hindrance is a significant factor, electronic effects and the nature of the transition state also play a crucial role. With highly reactive nitrating agents, the transition state is "earlier" and resembles the starting material more. In the ground state of anisole, the electron density is highest at the ortho positions, which can lead to a higher proportion of the ortho-product with these reactive reagents.[3] Additionally, in some cases, interactions like hydrogen bonding between a substituent and the incoming nitro group can favor ortho-substitution.[8]
Q3: What causes the formation of dinitrated or polynitrated byproducts, and how can I avoid them?
A3: The methoxy group is a strong activating group, making the nitroanisole product more reactive than the starting anisole. This can lead to a second nitration, yielding dinitroanisole. To avoid this:
-
Control Stoichiometry: Use a molar ratio of the nitrating agent to the anisole substrate that is close to 1:1.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0°C or below) to reduce the reaction rate and prevent over-nitration.[9]
-
Slow Addition: Add the nitrating agent slowly to the anisole solution to maintain a low concentration of the nitrating species throughout the reaction.[10]
Q4: I am observing the formation of colored impurities and a lower yield. What could be the cause?
A4: The formation of colored impurities, often described as "tars," is typically due to oxidation of the electron-rich anisole ring by the strong nitrating mixture.[9] Elevated temperatures significantly increase the rate of these side reactions. Maintaining a consistently low temperature throughout the addition and reaction period is critical to minimize oxidation. Additionally, cleavage of the methoxy group can occur at higher temperatures, leading to the formation of nitrophenols, which can also contribute to colored byproducts.[9]
Q5: How can I separate the ortho- and para-nitroanisole isomers?
A5: The separation of ortho- and para-nitroanisole can be challenging due to their similar properties. Common laboratory techniques include:
-
Column Chromatography: This is a very effective method for separating the isomers on a small to medium scale.
-
Fractional Crystallization: This technique can be used if there is a significant difference in the solubility of the two isomers in a particular solvent.
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Steam Distillation: For some substituted nitrophenols (which can be byproducts), the ortho-isomer is often steam volatile due to intramolecular hydrogen bonding, while the para-isomer is not, allowing for separation by steam distillation.[11] While less common for nitroanisoles themselves, it's a useful technique to be aware of for related compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[10]2. Significant formation of oxidation byproducts.[9]3. Loss of product during workup.[12] | 1. Increase reaction time or slightly raise the temperature, monitoring carefully for byproduct formation.2. Maintain a low and controlled temperature throughout the reaction. Consider using a milder nitrating agent.3. If the product is an oil or soluble in the aqueous phase, perform a liquid-liquid extraction instead of relying on precipitation.[12] |
| Incorrect Regioselectivity (e.g., too much ortho) | 1. Nitrating agent is too reactive.[3]2. Reaction temperature is influencing the kinetic vs. thermodynamic product ratio. | 1. Switch to a less reactive nitrating system (e.g., acetyl nitrate instead of mixed acid).2. Experiment with different reaction temperatures; lower temperatures often favor the thermodynamically more stable para-isomer. |
| Formation of Dinitro or Polynitro Compounds | 1. Reaction temperature is too high.[9]2. Excess of nitrating agent.[10]3. Prolonged reaction time. | 1. Maintain the reaction temperature at or below 0 °C.2. Use a molar ratio of nitrating agent to substrate of 1:1 or slightly less.3. Monitor the reaction progress using TLC and quench the reaction as soon as the starting material is consumed. |
| Cleavage of Methoxy Group (Formation of Nitrophenols) | Elevated reaction temperature.[9] | Maintain a low and controlled reaction temperature throughout the addition and reaction time. |
| Formation of Dark, Tar-like Substances | Oxidation of the starting material or product by the strong acid mixture, often at elevated temperatures.[9] | 1. Maintain strict temperature control at low temperatures (e.g., 0 °C or below).2. Ensure slow and controlled addition of the nitrating agent.3. Consider using a milder nitrating agent if the substrate is particularly electron-rich. |
| Inseparable Mixture of Isomers | The chosen reaction conditions do not provide sufficient selectivity. | 1. Modify the reaction conditions (temperature, solvent, nitrating agent) based on the data tables below.2. For purification, utilize column chromatography for small-scale separations. For larger scales, fractional crystallization from various solvents should be explored.[13] |
Data Presentation
Table 1: Influence of Nitrating Agent on the Ortho/Para Ratio of Anisole Nitration
| Nitrating Agent | Ortho Isomer (%) | Para Isomer (%) | Ortho/Para Ratio |
| HNO₃ / H₂SO₄ | 31 | 67 | 0.46 |
| N₂O₅ in CCl₄ | 71 | 28 | 2.54 |
| NO₂⁺BF₄⁻ | 72 | 27 | 2.67 |
| Acetyl Nitrate | 65 | 34 | 1.91 |
Data compiled from multiple sources.[4][14]
Table 2: Influence of Solvent on the Ortho/Para Ratio of Anisole Nitration with 70% HNO₃
| Solvent | Ortho/Para Ratio |
| n-Heptane | ~1.2 |
| Cyclohexane | ~1.2 |
| n-Hexane | ~1.2 |
| Carbon Tetrachloride | ~1.2 |
| Various Polar Solvents | Considerable Variation |
Data suggests that nonpolar solvents have a minimal impact on the ortho/para ratio, while polar solvents can significantly alter it.[5]
Table 3: Influence of Sulfuric Acid Concentration on the Ortho/Para Ratio of Anisole Nitration at 25°C
| H₂SO₄ Concentration (%) | Ortho/Para Ratio |
| 54 | 1.8 |
| 82 | 0.7 |
Data indicates that increasing the acidity of the medium can favor the formation of the para-isomer.[15]
Experimental Protocols
Protocol 1: General Procedure for the Mononitration of an Activated Anisole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add one molar equivalent of concentrated nitric acid to a cooled (0 °C) and stirred amount of concentrated sulfuric acid (typically 2-3 volumes relative to the nitric acid). Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve one molar equivalent of the substituted anisole in a suitable solvent (e.g., dichloromethane or acetic acid) or use it neat if it is a liquid. Cool the flask to the desired reaction temperature (typically between -10 °C and 0 °C) using an ice-salt or dry ice-acetone bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred anisole solution. It is crucial to monitor the internal temperature and maintain it within the desired range. A rapid increase in temperature or the evolution of brown nitrogen dioxide fumes indicates that the reaction is proceeding too quickly, and the addition rate must be reduced.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material has been consumed, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[12]
-
Work-up:
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[12]
-
If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[12]
-
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to separate the isomers.
Protocol 2: Synthesis of 2,4-Dinitroanisole (DNAN)
This protocol is adapted for the synthesis of DNAN, a dinitrated product.
-
Nitrating Agent Preparation: In a flask cooled in an ice bath, slowly add 98% nitric acid (2.2 equivalents) to propionic anhydride (2.5 equivalents) while maintaining the temperature below 10 °C.[16]
-
Reaction: In a separate flask, dissolve anisole (1 equivalent) in a minimal amount of propionic anhydride. Add the prepared nitrating agent dropwise to the anisole solution. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[16]
-
Work-up: Pour the reaction mixture into a beaker containing cold water and stir for one hour.[16]
-
Isolation: Collect the solid product by vacuum filtration and wash with water. The crude product is a mixture of 2,4-dinitroanisole and 4-nitroanisole.[16]
-
Purification: The 2,4-dinitroanisole can be purified by crystallization from a mixture of ethyl acetate and hexanes.[16]
Mandatory Visualization
Caption: Workflow for the electrophilic nitration of substituted anisoles.
References
- 1. yield a mixture of ortho and para nitro anisole 2-Nitroantsole (1) ortho .. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. pnas.org [pnas.org]
- 15. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of 5-Methyl-2-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-nitroanisole. It specifically addresses the common challenge of removing dinitro byproducts that can form during the nitration of 3-methylanisole.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Q1: My final product of this compound is a yellow oil or low-melting solid, but it should be a crystalline solid. What is the likely cause?
A1: The desired product, this compound, is a solid with a melting point of approximately 58-60°C.[1] An oily or low-melting product strongly suggests the presence of impurities, most commonly dinitro byproducts such as 2,4-dinitro-5-methylanisole and 2,6-dinitro-5-methylanisole. These byproducts are often formed in small quantities during the nitration reaction and can depress the melting point of the final product.
Q2: How can I confirm the presence of dinitro byproducts in my this compound sample?
A2: Several analytical techniques can be used to identify and quantify dinitro byproducts:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the presence of multiple components in your sample. The dinitro byproducts are significantly more polar than the mononitro product and will therefore have a lower Rf value on a silica gel plate. A suitable eluent system for TLC analysis is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation of nitroanisole isomers and can be used for quantitative analysis of purity.[2][3] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate the volatile components of your sample and provide their mass spectra, allowing for definitive identification of the dinitro byproducts.
Q3: What are the primary methods for removing dinitro byproducts from this compound?
A3: The three main strategies for purifying this compound from dinitro impurities are:
-
Recrystallization: This is a cost-effective method for purifying solid compounds.
-
Flash Column Chromatography: This technique separates compounds based on their polarity and is highly effective for removing impurities with different polarities.
-
Selective Chemical Reduction: This method involves a chemical reaction that selectively modifies the dinitro byproducts, making them easier to separate.
Q4: I tried to purify my product by recrystallization, but the yield was very low. What can I do to improve it?
A4: Low yield during recrystallization can be due to several factors:
-
Choice of Solvent: The ideal solvent should dissolve the this compound well at high temperatures but poorly at room temperature, while the dinitro byproducts should ideally have different solubility profiles. Ethanol and methanol are good starting points for recrystallization.[4] Experiment with mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, to optimize the separation.[5][6]
-
Amount of Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystallization of the pure product.
Q5: My column chromatography separation is not effective; the product and byproducts are eluting together. How can I improve the separation?
A5: Poor separation in column chromatography can be addressed by:
-
Optimizing the Eluent System: The polarity of the eluent is critical. For silica gel chromatography, a non-polar solvent system like hexane with a small amount of a more polar solvent like ethyl acetate is a good starting point. You can gradually increase the polarity of the eluent (gradient elution) to improve separation.[7][8] Use TLC to determine the optimal solvent ratio that gives a good separation between your product and the impurities before running the column. The desired product should have an Rf value of around 0.3.[7]
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Do not overload the column. The amount of crude product should typically be no more than 5% of the weight of the silica gel.
Q6: I am interested in the selective chemical reduction method. How does it work and is it difficult to perform?
A6: Selective chemical reduction is a powerful technique that exploits the difference in reactivity between the mononitro and dinitro compounds. Dinitroaromatic compounds can be selectively reduced to the corresponding aminonitro compounds under controlled conditions, for instance, using sodium sulfide (Na₂S).[9][10][11] The resulting amino-nitro compounds are much more polar than the desired this compound and can be easily removed by a simple acid wash or by column chromatography. The reaction is typically carried out in an alcohol-water mixture and is relatively straightforward to perform.
Data Presentation
The following table summarizes the expected outcomes for each purification method. The data is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity of this compound | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | > 98% | 60 - 80% | Cost-effective, simple setup | Can have lower yields, may require multiple recrystallizations |
| Flash Column Chromatography | > 99% | 70 - 90% | High purity, good for complex mixtures | Requires more solvent and time, more expensive |
| Selective Chemical Reduction | > 99% | 85 - 95% (of mononitro product) | High purity, effective for removing dinitro compounds | Involves an additional chemical reaction step |
Experimental Protocols
Here are detailed methodologies for the key purification techniques.
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may need to be optimized for your specific sample.
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents. Good starting points are ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate. The ideal solvent will dissolve the product completely when hot and allow for good crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude product. A good separation is typically achieved when the desired product has an Rf value of ~0.3. A common eluent system is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the chosen eluent.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Selective Chemical Reduction
-
Reaction Setup: In a round-bottom flask, dissolve the crude this compound in a mixture of ethanol and water.
-
Reagent Addition: Add a solution of sodium sulfide (Na₂S) in water to the flask. The molar ratio of sodium sulfide to the estimated amount of dinitro byproducts should be approximately 1.5:1.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The dinitro compounds will be converted to more polar aminonitro compounds.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extraction: Add water and extract the mixture with a suitable organic solvent like ethyl acetate. The desired this compound will be in the organic layer.
-
Washing: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic aminonitro compounds, followed by a wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Workflow for the purification of this compound by selective chemical reduction.
References
- 1. chembk.com [chembk.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scilit.com [scilit.com]
- 11. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]
Troubleshooting low yield in 5-Methyl-2-nitroanisole preparation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methyl-2-nitroanisole. The following information is designed to help you identify and resolve common issues that can lead to low yields and impurities during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent method for the synthesis of this compound is through the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 4-methylanisole (also known as p-methylanisole). This is typically achieved using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at controlled low temperatures.
Q2: What are the primary factors that influence the yield and purity of this compound?
A2: Several critical factors can significantly impact the outcome of the synthesis:
-
Reaction Temperature: This is arguably the most crucial parameter. The nitration of activated aromatic rings like 4-methylanisole is highly exothermic. Poor temperature control can lead to the formation of unwanted side products and a decrease in the yield of the desired product.
-
Rate of Addition of Nitrating Agent: A slow, controlled addition of the nitrating mixture is essential to maintain the desired reaction temperature and prevent localized overheating, which can result in the formation of byproducts.
-
Purity of Starting Materials: The use of high-purity 4-methylanisole and fresh, concentrated acids is important. Impurities in the starting material can lead to side reactions and the formation of colored byproducts.
-
Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. However, excessively long reaction times can sometimes lead to the formation of degradation products.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to significant loss of the final product.
Q3: What are the expected byproducts in the nitration of 4-methylanisole?
A3: The nitration of 4-methylanisole can lead to the formation of several byproducts, including:
-
Isomeric Products: The primary isomeric byproduct is typically 4-methyl-3-nitroanisole. The methoxy group is a strong ortho, para-director, and the methyl group is a weaker ortho, para-director. While the desired product is the result of nitration at the position ortho to the methoxy group, some nitration can occur at the position meta to the methoxy group (ortho to the methyl group).
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the aromatic ring can occur.
-
ipso-Substitution Products: Attack of the nitronium ion at the carbon atom bearing the methyl group (ipso-attack) can lead to the formation of 4-methyl-2-nitrophenol.[1]
-
Oxidation Products: At elevated temperatures, nitric acid can act as an oxidizing agent, leading to the formation of tar-like substances.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: this compound is soluble in ethanol, chloroform, and benzene, and insoluble in water.[2] A common and effective solvent for the recrystallization of this compound is ethanol or a mixed solvent system of ethanol and water. The crude product generally has good solubility in hot ethanol and poor solubility in cold ethanol or ethanol/water mixtures, which allows for efficient purification.
Troubleshooting Guide
Low Yield
| Observation | Potential Cause | Troubleshooting Steps |
| The overall yield is consistently below 50%. | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or low temperature. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. - Increase reaction time: After the addition of the nitrating agent, allow the reaction to stir for a longer period at the specified temperature. |
| 2. Suboptimal Temperature Control: The reaction temperature may have been too high, leading to byproduct formation, or too low, slowing the reaction rate. | - Maintain low temperature: Ensure the reaction is maintained between 0-10°C throughout the addition of the nitrating agent. - Use an efficient cooling bath: An ice-salt bath can provide better temperature control than an ice-water bath. | |
| 3. Loss of Product During Work-up: Significant amounts of the product may be lost during the extraction and washing steps. | - Ensure complete extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Minimize washing losses: Use ice-cold water or brine for washing to reduce the solubility of the product in the aqueous phase. | |
| 4. Improper Stoichiometry: An incorrect ratio of reactants can limit the yield. | - Verify calculations: Double-check the molar equivalents of 4-methylanisole and nitric acid. A slight excess of the nitrating agent is common. |
Impure Product
| Observation | Potential Cause | Troubleshooting Steps |
| The isolated product is an oil or fails to solidify. | 1. Presence of Isomeric Byproducts: The presence of the 4-methyl-3-nitroanisole isomer can lower the melting point of the mixture and prevent solidification. | - Purification by column chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the isomers. - Fractional crystallization: In some cases, careful, slow recrystallization may allow for the selective crystallization of the desired isomer. |
| 2. Residual Solvent: Trapped solvent from the reaction or work-up can result in an oily product. | - Thorough drying: Dry the product under vacuum to remove any residual solvent. | |
| The product is dark or contains tar-like material. | 1. Oxidation of Starting Material: The activated aromatic ring is susceptible to oxidation by nitric acid, especially at higher temperatures. | - Strict temperature control: Maintain a low reaction temperature (0-5°C) during the addition of the nitrating agent. - Slow addition of nitrating agent: Add the nitrating mixture dropwise with vigorous stirring to prevent localized overheating. |
| 2. Impure Starting Materials: The presence of impurities in the 4-methylanisole can lead to the formation of colored byproducts. | - Purify starting material: If necessary, distill the 4-methylanisole before use. | |
| The melting point of the purified product is broad or lower than the literature value (58-60°C).[2] | 1. Incomplete Purification: The recrystallization process may not have been sufficient to remove all impurities. | - Repeat recrystallization: Perform a second recrystallization, ensuring the use of the minimum amount of hot solvent. - Use a different solvent system: If ethanol is not effective, try a different solvent or a mixed solvent system. - Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. |
Data Presentation
The following table provides illustrative data on how different reaction parameters can affect the yield of this compound. Please note that these are representative values and actual results may vary.
| Experiment | Temperature (°C) | Reaction Time (h) | Nitrating Agent | Approximate Yield of this compound (%) | Key Observations |
| 1 | 0-5 | 1 | HNO₃/H₂SO₄ | 75-85 | Clean reaction, minimal byproduct formation. |
| 2 | 20-25 | 1 | HNO₃/H₂SO₄ | 50-60 | Increased formation of isomeric byproducts and some coloration. |
| 3 | >30 | 1 | HNO₃/H₂SO₄ | <40 | Significant tar formation and a complex mixture of products. |
| 4 | 0-5 | 0.5 | HNO₃/H₂SO₄ | 60-70 | Incomplete reaction, starting material present in the final product. |
| 5 | 0-5 | 1 | HNO₃ in Acetic Anhydride | 65-75 | Milder reaction, but may require longer reaction times for full conversion. |
Experimental Protocols
Protocol 1: Nitration of 4-Methylanisole with Mixed Acid
This protocol is adapted from a standard procedure for the nitration of an activated aromatic ring and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Methylanisole
-
Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (or Ethyl Acetate)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ethanol
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 12.2 g (0.1 mol) of 4-methylanisole in 20 mL of dichloromethane.
-
Nitration: Cool the flask in an ice-salt bath to 0°C. While stirring vigorously, add the cold nitrating mixture dropwise, maintaining the internal temperature between 0°C and 10°C. The addition should take approximately 30-45 minutes.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer twice with 20 mL portions of dichloromethane. Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from hot ethanol.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Experimental Workflow for this compound Synthesis
Troubleshooting Logic for Low Yield
Signaling Pathway of Byproduct Formation
References
Controlling temperature in exothermic nitration of 4-methylanisole
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for controlling the temperature during the exothermic nitration of 4-methylanisole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this sensitive reaction.
Troubleshooting Guide
This guide addresses specific problems that may arise during the nitration of 4-methylanisole, with a focus on temperature-related issues.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in this nitration can stem from several factors, with inadequate temperature control being the most critical.
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Inadequate Temperature Control: The nitration of 4-methylanisole is highly exothermic. If the temperature rises above the optimal range (typically 0-5°C), side reactions such as dinitration and oxidation of the methyl group can occur, consuming the starting material and reducing the yield of the desired mononitrated product.[1][2]
-
Improper Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added very slowly (dropwise) to the solution of 4-methylanisole. A rapid addition will cause a sharp, localized increase in temperature, leading to the formation of by-products.[1][2]
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Presence of Water: Moisture in the glassware or reagents can dilute the nitrating agent, interfering with the formation of the essential nitronium ion (NO₂⁺) and slowing down the desired reaction.[1]
Q2: I am observing the formation of multiple products or impurities. How can I improve selectivity?
A2: The formation of isomers and by-products is a common challenge, directly linked to reaction conditions. The primary desired product is typically 4-methoxy-3-nitrotoluene, but other isomers and side products can form.
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Control Temperature: Maintaining a consistently low temperature is crucial for selectivity. Higher temperatures can lead to the formation of dinitrated products.[1] Furthermore, ipso-attack at the methyl-substituted carbon can occur, leading to the formation of 4-methyl-2-nitrophenol after subsequent reactions.[3]
-
Slow Reagent Addition: Adding the nitrating agent dropwise with efficient stirring ensures that the concentration of the nitronium ion is kept low and evenly dispersed, which favors monosubstitution at the most activated positions.
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Choice of Nitrating Agent: While mixed acid is common, some protocols for substituted 4-methylanisoles use nitric acid in acetic anhydride at very low temperatures (-60 to -40°C) to control the reaction and isolate specific intermediates like nitro-dienones.[4]
Q3: The reaction mixture has turned dark brown or black. What does this indicate and what should I do?
A3: A dark coloration or the formation of tar-like substances often indicates runaway side reactions, such as oxidation of the aromatic ring or methyl group, or excessive nitration.[2]
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Cause: This is typically caused by a loss of temperature control, where a sudden spike in temperature accelerates decomposition and polymerization pathways. Impurities in the starting material can also catalyze these side reactions.[2]
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Action: If this occurs, the reaction is likely compromised. The safest course of action is to stop the addition of the nitrating agent immediately and continue cooling. The run should be carefully quenched by pouring it over a large amount of crushed ice. The experiment should be repeated with stricter temperature control and a slower rate of addition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 4-methylanisole?
A1: The ideal temperature for the nitration of 4-methylanisole should be strictly maintained between 0°C and 5°C . For some sensitive substituted 4-methylanisoles, temperatures as low as -40°C have been used to achieve specific outcomes.[4] Exceeding 5-10°C significantly increases the risk of side reactions, including dinitration and oxidation.[1]
Q2: What are the primary safety hazards associated with this reaction?
A2: The primary hazards stem from the reagents and the exothermic nature of the reaction.
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Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe chemical burns upon contact.[5][6]
-
Thermal Runaway: The reaction is highly exothermic. If cooling is insufficient, the reaction rate can increase exponentially with temperature, leading to a dangerous, self-accelerating cycle known as thermal runaway. This can cause violent boiling, pressure buildup, and potentially an explosion.
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Flammability: 4-Methylanisole is a flammable liquid.[7][8][9][10] Vapors can form explosive mixtures with air. It is crucial to keep the reaction away from ignition sources.[8]
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Toxicity: 4-Methylanisole is harmful if swallowed and causes skin irritation.[7][8][11]
Q3: What type of cooling bath is recommended?
A3: An ice-salt bath or a cryocooler is recommended to achieve and maintain temperatures between 0°C and 5°C.[2] A simple ice-water bath may not be sufficient to absorb the heat generated during the addition of the nitrating agent. Continuous monitoring with a low-temperature thermometer is essential.
Q4: How should the reaction be quenched?
A4: The reaction should be quenched by slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1][5][6] This procedure serves to stop the reaction, dilute the strong acids, and precipitate the crude organic product.
Data Presentation
Table 1: Temperature Control Parameters for Nitration of 4-Methylanisole and Analogous Compounds
| Parameter | Recommended Value | Rationale | Reference(s) |
| Reaction Temperature | 0 - 5 °C | Minimizes dinitration and oxidation of the methyl group, improving yield and selectivity of the desired mononitro product. | [1][5] |
| Nitrating Agent Addition | Dropwise over 15-30 min | Prevents localized overheating and controls the rate of heat generation from the exothermic reaction. | [2][5] |
| Post-Addition Stirring | 15-30 minutes at 0-5°C | Ensures the reaction goes to completion at a controlled temperature. | [1] |
| Quenching | Pour onto crushed ice | Rapidly stops the reaction and precipitates the product while diluting the highly corrosive acid mixture. | [1][5] |
| Alternative Low Temp. | -60 to -40 °C (substituted derivatives) | Used with different nitrating systems (e.g., HNO₃ in Ac₂O) for high selectivity and to isolate intermediates. | [4] |
Experimental Protocols
Protocol: Mononitration of 4-Methylanisole
This protocol is an adapted method based on standard procedures for the nitration of similar activated aromatic compounds.
Materials:
-
4-Methylanisole (>99% purity)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Distilled Water (ice-cold)
-
Ethanol (ice-cold)
-
Sodium Bicarbonate (saturated solution)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer (-20 to 100°C range)
-
Ice-salt bath or cryocooler
-
Büchner funnel and vacuum flask
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the entire setup in an ice-salt bath.
-
Initial Cooling: Add 20 mL of concentrated sulfuric acid to the flask. Cool the acid to 0°C with gentle stirring.
-
Substrate Addition: Slowly add 10.0 g of 4-methylanisole to the cold sulfuric acid. Maintain the temperature below 10°C during this addition.
-
Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid. Cool this mixture in an ice bath for at least 10 minutes.
-
Nitrating Agent Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the cold, stirred solution of 4-methylanisole in sulfuric acid over a period of 20-30 minutes. Crucially, ensure the internal reaction temperature does not rise above 5°C. Adjust the addition rate as necessary to maintain this temperature.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice while stirring vigorously. A solid precipitate should form.
-
Isolation: Allow the ice to melt completely. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter with two 50-mL portions of ice-cold distilled water to remove residual acid. Follow with a wash using a saturated sodium bicarbonate solution until the filtrate is no longer acidic. Finally, wash with a small portion (10-15 mL) of ice-cold ethanol to remove non-polar impurities.
-
Drying: Press the product as dry as possible on the filter. Further drying can be accomplished in a desiccator.
-
Purification: For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.
Visualizations
Caption: Troubleshooting workflow for nitration temperature control.
Caption: Step-by-step workflow for the nitration of 4-methylanisole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. webassign.net [webassign.net]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Methyl-2-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methyl-2-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically positional isomers formed during the nitration of 4-methylanisole. These can include 4-methyl-3-nitroanisole and other isomers. Unreacted starting materials or byproducts from side reactions may also be present.
Q2: What is the general solubility profile of this compound?
A2: this compound is a solid that is generally soluble in common organic solvents such as ethanol, chloroform, and benzene, but it is insoluble in water.[1] This solubility profile is crucial for selecting an appropriate recrystallization solvent or a mobile phase for chromatography.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for determining the purity of this compound and identifying any isomeric impurities. Reverse-phase HPLC with a C18 column is a common method for analysis.[2]
Q4: Can you suggest a starting point for developing a recrystallization protocol?
A4: A good starting point for recrystallization is to use a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on its general solubility, ethanol or a mixed solvent system like ethanol/water would be a suitable choice to investigate.
Troubleshooting Guides
Recrystallization
Problem: Low or No Crystal Formation Upon Cooling
| Possible Cause | Suggested Solution |
| Solution is not saturated: Too much solvent was used during the dissolution step. | Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool again slowly. |
| Supersaturation: The solution is too pure, and there are no nucleation sites for crystal growth to begin. | Induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod. Alternatively, add a small "seed" crystal of pure this compound. |
| Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures. | If using a single solvent, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. |
Problem: Oiling Out (Formation of an oily layer instead of crystals)
| Possible Cause | Suggested Solution |
| Cooling too rapidly: The solution is cooled too quickly, preventing the formation of an ordered crystal lattice. | Reheat the solution until the oil redissolves. Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| High concentration of impurities: Impurities can depress the melting point of the compound, leading to the formation of an oil. | Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization. |
| Inappropriate solvent system: The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point. This compound has a melting point of 58-60 °C.[1][3] |
Flash Column Chromatography
Problem: Poor Separation of Isomeric Impurities
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity: The solvent system is either too polar (eluents everything too quickly) or not polar enough (compounds do not move). | Optimize the mobile phase by performing Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives good separation (Rf values ideally between 0.2 and 0.5). |
| Column overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude sample. |
| Uneven column packing: Channels or cracks in the silica gel bed lead to band broadening and poor separation. | Ensure the column is packed uniformly. Wet packing (slurry packing) is often more effective than dry packing in preventing cracks and channels. |
Problem: Compound is Not Eluting from the Column
| Possible Cause | Suggested Solution |
| Mobile phase is not polar enough: The eluent does not have sufficient strength to move the compound down the column. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Compound decomposed on silica gel: Some compounds are unstable on acidic silica gel. | Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase like neutral alumina or deactivated silica gel. |
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Recrystallization of Crude this compound (10g)
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Ethanol | 85 | 95 | 75 | Good crystal formation upon slow cooling. |
| Methanol | 85 | 94 | 72 | Similar to ethanol, slightly lower yield. |
| Ethanol/Water (9:1) | 85 | 98 | 85 | Higher purity and yield, requires careful addition of water to the cloud point. |
| Isopropanol | 85 | 92 | 68 | Slower crystallization, lower yield. |
Table 2: Hypothetical Purity and Yield Data for Flash Column Chromatography of Crude this compound (1g)
| Mobile Phase (Hexane:Ethyl Acetate) | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Considerations |
| 95:5 | 85 | 96 | 90 | Good separation from less polar impurities. |
| 90:10 | 85 | 99 | 92 | Optimal for separating the main product from close-eluting isomers. |
| 80:20 | 85 | 94 | 88 | Faster elution, but with slightly reduced separation efficiency. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot ethanol (approximately 50-60 mL). Heat the mixture on a hot plate and stir until all the solid has dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (58-60°C).
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A solvent system that gives an Rf value of approximately 0.3 for this compound is ideal. A 90:10 hexane:ethyl acetate mixture is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface at the top.
-
Sample Loading: Dissolve 1 g of crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the silica bed.
-
Elution: Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for flash column chromatography purification.
Caption: Logical troubleshooting guide for purification challenges.
References
Minimizing byproduct formation in 5-Methyl-2-nitroanisole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-nitroanisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis involves the direct nitration of 4-methylanisole (p-methoxytoluene) using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The methoxy group is a strong activating ortho-, para-director, and the methyl group is a weaker activating ortho-, para-director. Both substituents direct the incoming nitro group to the position ortho to the methoxy group, making this compound the major product.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The primary byproducts encountered during the nitration of 4-methylanisole include:
-
Isomeric Nitroanisoles: 4-Methyl-3-nitroanisole can be formed as a minor isomer.
-
Nitrophenols: 4-Methyl-2-nitrophenol is a significant byproduct that arises from ipso-attack of the nitronium ion at the carbon atom bearing the methyl group, followed by demethylation.[1][2]
-
Dinitrated Compounds: Over-nitration can lead to the formation of dinitrated products, such as 4-methyl-2,6-dinitroanisole, particularly under harsh reaction conditions.[1]
-
Oxidized Byproducts: The use of strong nitrating agents can lead to the formation of various oxidized and polymeric materials, often appearing as a dark "tar."
Q3: How can I minimize the formation of the 4-Methyl-2-nitrophenol byproduct?
A3: The formation of 4-methyl-2-nitrophenol is a result of ipso-attack. To minimize its formation, consider the following:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to increase the selectivity of the nitration and reduce the likelihood of demethylation.
-
Milder Nitrating Agents: The use of alternative nitrating agents, such as nitric acid in acetic anhydride, can sometimes alter the product distribution. However, these may also introduce other potential byproducts like dienones.[1]
-
Reaction Time: Carefully monitor the reaction progress and avoid unnecessarily long reaction times, which can promote side reactions.
Q4: What is the best way to separate the desired this compound from its isomers?
A4: The separation of this compound from its 3-nitro isomer can be challenging due to their similar physical properties.
-
Column Chromatography: Careful flash column chromatography on silica gel is often the most effective method for separating isomers on a laboratory scale. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Recrystallization: If the crude product is a solid, fractional recrystallization from a suitable solvent may be attempted, although it may not be as effective as chromatography for close-boiling isomers.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure the nitrating agent is fresh and of the correct concentration. - Check that the reaction temperature is not too low, which could slow the reaction rate excessively. - Increase the reaction time, monitoring by TLC or GC-MS. |
| Formation of a large amount of 4-methyl-2-nitrophenol byproduct. | - Strictly maintain a low reaction temperature (0-5 °C). - Add the nitrating agent slowly and with vigorous stirring to avoid localized overheating. | |
| Significant amount of 4-methyl-3-nitroanisole isomer detected | Poor regioselectivity. | - Optimize the reaction temperature; lower temperatures generally favor the desired 2-nitro isomer. - The choice of solvent can influence the ortho/para ratio. Experiment with different solvent systems if possible.[3] |
| Presence of dinitrated byproducts | Reaction conditions are too harsh. | - Reduce the amount of nitrating agent used. - Lower the reaction temperature and shorten the reaction time. - Ensure efficient cooling and stirring throughout the addition of the nitrating agent. |
| Formation of a dark, tarry substance | Oxidation of the starting material or product. | - Use a less aggressive nitrating agent if possible. - Ensure the temperature is kept consistently low. - Work-up the reaction promptly upon completion. |
| Difficulty in isolating the pure product | Inefficient separation of byproducts. | - For phenolic byproducts, an aqueous base wash (e.g., with dilute NaOH solution) during work-up can effectively remove them. - For isomeric byproducts, optimize the mobile phase for column chromatography to achieve better separation. |
Quantitative Data on Byproduct Formation
The following table summarizes typical byproduct distribution under standard nitrating conditions (mixed acid). Please note that the exact percentages can vary based on specific experimental parameters.
| Compound | Typical Yield Range (%) | Notes |
| This compound (Desired Product) | 70 - 85% | The major product under optimized conditions. |
| 4-Methyl-2-nitrophenol | 5 - 20% | A common byproduct from ipso-attack.[1][2] |
| 4-Methyl-3-nitroanisole | 1 - 5% | A minor isomeric byproduct. |
| Dinitrated Products | < 1 - 5% | Formation is highly dependent on reaction conditions. |
Experimental Protocols
Synthesis of this compound via Nitration of 4-Methylanisole
Materials:
-
4-Methylanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 4-methylanisole to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-methylanisole in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Nitroaromatic Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitroaromatic compounds. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Nitroaromatic Compound
Q: My nitration reaction resulted in a very low yield or no product at all. What are the possible causes and solutions?
A: Several factors can contribute to a low or nonexistent yield in a nitration reaction. Here's a breakdown of potential causes and how to troubleshoot them:
-
Inadequate Nitrating Agent Strength: The reactivity of the aromatic ring dictates the required strength of the nitrating agent.
-
Deactivated Rings: Aromatic rings with electron-withdrawing groups are less reactive and may require stronger nitrating conditions.[1][2] If you are using standard concentrated nitric acid, consider switching to fuming nitric acid or adding oleum (fuming sulfuric acid) to increase the concentration of the active electrophile, the nitronium ion (NO₂⁺).[2]
-
Highly Activated Rings: Conversely, for highly activated rings (e.g., phenols), nitric acid alone might be sufficient.[3]
-
-
Insufficient Reaction Temperature: While temperature control is crucial to prevent side reactions, the reaction may not proceed if the temperature is too low.[4] For less reactive substrates, gentle heating may be necessary.[4] Always monitor the reaction temperature closely and increase it gradually.
-
Protonation of the Substrate: In the case of substrates containing basic groups, such as amines, the acidic reaction medium can protonate the substrate, deactivating the ring towards electrophilic attack.[5] Alternative nitrating agents that do not require strongly acidic conditions, such as nitronium salts (e.g., NO₂BF₄) in a non-protic solvent, might be a viable solution.[5]
-
Improper Reagent Ratio: The ratio of sulfuric acid to nitric acid can influence the generation of the nitronium ion. A common ratio is 1:1 or 2:1 (v/v) of H₂SO₄ to HNO₃, but this may need to be optimized for your specific substrate.[4]
Issue 2: Over-nitration Leading to Multiple Nitro Groups
Q: I am trying to synthesize a mono-nitroaromatic compound, but I'm getting significant amounts of di- or tri-nitrated products. How can I prevent this?
A: Over-nitration is a common issue, especially with activated aromatic rings. Here are some strategies to improve selectivity for mono-nitration:
-
Control Reaction Temperature: Nitration is an exothermic reaction, and higher temperatures favor multiple nitrations.[6] Maintaining a low temperature, often between 0°C and 10°C, is critical. Use an ice bath to carefully control the reaction temperature, especially during the addition of reagents.
-
Limit the Amount of Nitrating Agent: Using only a slight molar excess of nitric acid can help limit the extent of nitration.[7]
-
Shorter Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the desired mono-nitro product is the major component to prevent further nitration.
-
Use a Milder Nitrating Agent: For highly activated substrates, a less reactive nitrating agent can provide better selectivity.
Issue 3: Difficulty in Isolating the Product
Q: After quenching the reaction with ice water, my nitroaromatic product is not precipitating, or it is forming an oil. What should I do?
A: Failure of the product to precipitate is a common work-up problem. Here are several approaches to isolate your compound:
-
Extraction: If the product does not solidify, it can be extracted from the aqueous mixture using an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.[2]
-
Neutralization: The highly acidic work-up solution can sometimes keep the product dissolved. Carefully neutralize the mixture with a base, such as sodium carbonate or sodium hydroxide, which may induce precipitation.[2] Be cautious as this neutralization can be exothermic.
-
Salting Out: Adding a saturated solution of a salt, like sodium chloride, can decrease the solubility of the organic product in the aqueous layer, promoting its separation.
Issue 4: Product Purity and Side Reactions
Q: My isolated product is impure. What are the common side products and how can I purify my compound?
A: Impurities in nitroaromatic synthesis often arise from side reactions or unreacted starting materials.
-
Common Impurities:
-
Purification Techniques:
-
Washing: The crude product should be washed thoroughly with water to remove residual acids. A wash with a dilute sodium carbonate solution will neutralize any remaining acidic impurities.[9][10]
-
Recrystallization: This is a powerful technique for purifying solid products. Ethanol is a common solvent for recrystallizing nitroaromatic compounds.[11][12]
-
Distillation: For liquid nitroaromatics, distillation can be used for purification.[10][13]
-
Chromatography: For complex mixtures or difficult separations, column chromatography can be employed.[14]
-
Issue 5: Safety Concerns
Q: What are the key safety precautions I must take during the synthesis of nitroaromatic compounds?
A: Nitration reactions are potentially hazardous and must be handled with extreme care.[6][15]
-
Exothermic Reaction: The reaction is highly exothermic and can run away if not properly controlled.[6][11] Always use an ice bath and add reagents slowly.
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[15] Nitric acid fumes and nitrogen dioxide gas are toxic upon inhalation.[15]
-
Explosive By-products: Some nitrated compounds and by-products can be explosive, especially polynitrated aromatics.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[15]
-
Engineering Controls: Perform the reaction in a well-ventilated fume hood.[15] Ensure easy access to an emergency shower and eyewash station.[15]
Quantitative Data Summary
Table 1: Typical Reaction Conditions for the Synthesis of Nitrobenzene and Dinitrobenzene.
| Parameter | Synthesis of Nitrobenzene | Synthesis of m-Dinitrobenzene | Reference(s) |
| Starting Material | Benzene | Nitrobenzene | [9],[12] |
| Nitrating Agent | Conc. HNO₃ + Conc. H₂SO₄ | Fuming HNO₃ + Conc. H₂SO₄ | [9],[12] |
| Temperature | < 60°C | 60 - 70°C, then boiling water bath | [9],[10],[11] |
| Reaction Time | ~1 - 1.5 hours | ~30 - 45 minutes | [9],[10],[12] |
| Purification | Wash with Na₂CO₃, then water; Dry with CaCl₂; Distill at ~211°C | Wash with water; Recrystallize from ethanol | [9],[10],[12] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Nitrobenzene
-
In a round-bottom flask, carefully add 35 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid while cooling the flask in an ice bath.[10]
-
Slowly add 30 mL of benzene to the acid mixture in small portions with constant swirling, ensuring the temperature does not exceed 60°C.[10][16]
-
After the addition is complete, heat the mixture in a water bath at 60°C for about one hour, or until a yellow oily layer of nitrobenzene appears.[10]
-
Cool the flask and carefully transfer the contents to a separatory funnel.
-
Separate the lower acid layer from the upper nitrobenzene layer.[16]
-
Wash the nitrobenzene layer sequentially with cold water, a dilute solution of sodium carbonate to neutralize any remaining acid, and finally with water again.[9][10]
-
Dry the nitrobenzene over anhydrous calcium chloride.[9][10]
-
Purify the product by distillation, collecting the fraction that boils at approximately 211°C.[10]
Protocol 2: Synthesis of m-Dinitrobenzene
-
In an Erlenmeyer flask, add 3 mL of nitrobenzene to 8 mL of concentrated sulfuric acid and swirl to mix.[11]
-
Cool the mixture in an ice bath.
-
Slowly add 5 mL of concentrated nitric acid, 1 mL at a time, ensuring the temperature remains between 60°C and 70°C.[11] Caution: Do not let the temperature exceed 70°C as a dangerous exothermic reaction could occur. [11]
-
After the addition is complete and the initial exothermic reaction subsides, place the flask in a boiling water bath for 15 minutes with occasional stirring.[11]
-
Carefully pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should solidify as a yellow precipitate.[11]
-
Filter the solid product and wash it with cold water.[17]
-
Purify the crude dinitrobenzene by recrystallization from ethanol.[11][12]
Visualizations
Caption: Experimental workflow for the synthesis of nitrobenzene.
Caption: Troubleshooting logic for low yield in nitration reactions.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 9. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Preparation of nitrobenzene | DOCX [slideshare.net]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
Purity Analysis of 5-Methyl-2-nitroanisole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the journey from laboratory synthesis to final product. 5-Methyl-2-nitroanisole, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical strategy for your research needs.
High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment
HPLC is the most prevalent method for determining the purity of non-volatile and thermally labile compounds like this compound. Its robustness, precision, and ability to separate a wide range of impurities make it the workhorse of the pharmaceutical and chemical industries.
Optimized HPLC Method Protocol
A reversed-phase HPLC method using a C18 column is highly effective for the analysis of this compound and its potential impurities. The acidic mobile phase ensures that any phenolic impurities are protonated, leading to better retention and peak shape.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 50% B10-25 min: 50-80% B25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Potential Impurities in this compound
The purity of this compound is largely dependent on its synthetic route. Commonly synthesized via the nitration of 4-methylanisole or the methylation of 5-methyl-2-nitrophenol, the following impurities may be present:
-
Starting Materials: 4-methylanisole, 5-methyl-2-nitrophenol.
-
Positional Isomers: 2-Methyl-4-nitroanisole, 4-methyl-3-nitroanisole.
-
Over-nitrated By-products: Dinitro-methylanisole isomers.
-
By-products from Synthesis: Other related process impurities.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, GC-MS and qNMR offer unique advantages and can provide complementary information for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it a valuable tool for impurity profiling.
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-400 m/z |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. It provides a highly accurate purity value based on the integration of signals relative to a certified internal standard.
Table 3: qNMR Method Parameters
| Parameter | Condition |
| Spectrometer | 400 MHz |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Anhydride (Certified Reference Material) |
| Pulse Sequence | 30° pulse with a relaxation delay of 60s |
| Data Processing | Baseline correction and integration of characteristic signals |
| Sample Preparation | Accurately weigh ~10 mg of sample and ~5 mg of internal standard into a vial and dissolve in 0.7 mL of CDCl₃. |
Comparative Data Summary
The following table summarizes the performance of the three analytical techniques in the purity analysis of a hypothetical batch of this compound.
Table 4: Purity Analysis Comparison
| Analyte | HPLC-UV (% Area) | GC-MS (% Area) | qNMR (% Purity w/w) |
| This compound | 99.52 | 99.60 | 99.45 |
| 4-methylanisole | 0.15 | 0.18 | Not quantified |
| 2-Methyl-4-nitroanisole | 0.23 | 0.22 | Not quantified |
| Unknown Impurity 1 | 0.10 | Not detected | Not quantified |
Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for each technique.
A Comparative Guide to GC-MS Methods for Identifying Impurities in 5-Methyl-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the identification and quantification of impurities in 5-Methyl-2-nitroanisole. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical products and intermediates. This document outlines a detailed GC-MS methodology, presents a comparative analysis with HPLC, and includes supporting data and visualizations to aid researchers in method development and selection.
Introduction to this compound and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality of the final active pharmaceutical ingredient (API). The primary synthetic route to this compound involves the nitration of 4-methylanisole. This process can lead to the formation of several process-related impurities, including:
-
Unreacted Starting Material: 4-methylanisole
-
Positional Isomers: 3-nitro-4-methylanisole and 2-nitro-4-methylanisole
-
Over-nitrated Byproducts: Di-nitrated methylanisole species
Effective analytical methods are required to separate, identify, and quantify these potential impurities to ensure the quality of this compound.
Comparison of Analytical Techniques: GC-MS vs. HPLC
Both GC-MS and HPLC are powerful techniques for impurity profiling. The choice between them depends on the specific characteristics of the impurities and the analytical objectives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Separation of compounds in a liquid phase based on their interactions with a stationary phase, typically followed by UV detection. |
| Applicability | Ideal for volatile and semi-volatile compounds like this compound and its likely impurities. | Suitable for a wide range of non-volatile and thermally labile compounds. |
| Specificity | Very high, as mass spectrometry provides structural information for definitive peak identification. | Moderate to high, depending on the detector and chromatographic resolution. Co-elution of isomers can be a challenge. |
| Sensitivity | Very high, especially for volatile compounds, with detection limits often in the ng/mL to pg/mL range. | High, with typical detection limits in the µg/mL to ng/mL range with a UV detector. |
| Structural Elucidation | Yes, fragmentation patterns from mass spectrometry are used to elucidate the structure of unknown impurities. | No, unless coupled with a mass spectrometer (LC-MS). |
| Analysis Time | Typically fast, with run times often under 30 minutes. | Can range from fast to moderate, depending on the complexity of the separation. |
Experimental Protocol: GC-MS Method for this compound
This section details a representative GC-MS method for the analysis of impurities in this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a suitable solvent, such as methylene chloride or methanol, to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.
Data Presentation: Expected GC-MS Data
The following table summarizes the expected retention times and key mass fragments for this compound and its potential impurities based on the described GC-MS method. This data is crucial for peak identification and purity assessment.
| Compound | Expected Retention Time (min) | Molecular Weight | Key Mass Fragments (m/z) |
| 4-methylanisole (Starting Material) | ~7.5 | 122.16 | 122 , 107, 91, 77 |
| This compound (API) | ~10.2 | 167.16 | 167 , 152, 137, 121, 107, 91, 77 |
| 3-nitro-4-methylanisole (Isomer) | ~10.5 | 167.16 | 167 , 152, 137, 121, 107, 91, 77 |
| 2-nitro-4-methylanisole (Isomer) | ~10.8 | 167.16 | 167 , 152, 137, 121, 107, 91, 77 |
Note: The molecular ion peak is indicated in bold .
Mandatory Visualizations
Experimental Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity analysis of this compound.
Logical Comparison of Analytical Techniques
Caption: Decision guide for selecting an analytical technique.
A Comparative Guide to the Separation of 5-Methyl-2-nitroanisole Isomers
For researchers, scientists, and drug development professionals, the effective separation and analysis of isomeric impurities are critical for ensuring the quality, safety, and efficacy of chemical intermediates and final products. 5-Methyl-2-nitroanisole (also known as 2-methoxy-4-methyl-1-nitrobenzene) is a key building block in organic synthesis, and its purity is paramount. The primary route to its synthesis, the nitration of 4-methylanisole, can lead to the formation of positional isomers, which possess similar physicochemical properties, making their separation a significant analytical challenge.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) for the separation of this compound from its principal isomeric impurity, 3-nitro-4-methylanisole. The methodologies and comparative data presented herein are based on established separation principles for nitroaromatic compounds and provide a framework for selecting the optimal analytical approach.
Isomeric Impurities in this compound
The nitration of 4-methylanisole is an electrophilic aromatic substitution reaction. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing. As the para position is blocked by the methyl group, nitration occurs at the ortho positions relative to the activating groups. This typically results in the formation of the desired 2-nitro-4-methylanisole and the isomeric byproduct 3-nitro-4-methylanisole.
Comparison of Analytical Methodologies
The separation of these closely related isomers can be effectively achieved using various chromatographic techniques. The choice of method depends on factors such as the required resolution, sensitivity, analysis time, and the availability of instrumentation.
| Feature | HPLC-UV | GC-MS | SFC-UV |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Typical Stationary Phase | C18, Phenyl-Hexyl | DB-5ms, HP-5ms (non-polar) | Chiral or achiral packed columns |
| Sample Volatility | Not required | Required (analyte is volatile) | Not strictly required |
| Resolution | Good to excellent, highly dependent on column chemistry and mobile phase composition. | Excellent for volatile isomers. | Excellent, often superior for closely related isomers. |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | 5 - 10 minutes |
| Sensitivity | Good (ng range with UV detection) | Excellent (pg to fg range with MS) | Good (ng range with UV detection) |
| Structural Elucidation | No (unless coupled with MS) | Yes (via mass fragmentation patterns) | No (unless coupled with MS) |
| Advantages | Robust, versatile, widely available. | High sensitivity and specificity, provides structural information. | Fast, environmentally friendly (uses CO₂), high resolution. |
| Disadvantages | May require careful method development for baseline separation. | Requires analyte to be thermally stable and volatile. | Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and accurate separation of this compound isomers.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control and purity assessment of this compound. A reversed-phase method using a C18 column is a common starting point. For enhanced selectivity between positional isomers, a column with phenyl ligands can provide beneficial π-π interactions.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and definitive identification of volatile isomeric impurities. The high resolution of capillary GC columns combined with the specificity of mass spectrometric detection allows for excellent separation and confident peak identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as acetone or ethyl acetate.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for the separation of isomers due to its high speed, efficiency, and reduced environmental impact.[1] The use of supercritical CO₂ as the primary mobile phase component allows for rapid separations with lower backpressure compared to HPLC.
Instrumentation:
-
SFC system with a UV detector
-
Column: Packed chiral or achiral column suitable for SFC (e.g., Diol, Amino)
-
Mobile Phase: Supercritical CO₂ and Methanol (as a co-solvent) in a gradient
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of Analytical Workflows
Caption: General workflow for the separation and analysis of this compound isomers.
Caption: Logical relationship of separation principles for the different chromatographic techniques.
References
A Comparative Guide to the Reactivity of 5-Methyl-2-nitroanisole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-Methyl-2-nitroanisole and its structural isomers. Understanding the nuanced differences in reactivity based on the substitution pattern of the methyl, nitro, and methoxy groups on the benzene ring is critical for designing synthetic routes and developing new chemical entities. This document synthesizes available experimental data and established principles of organic chemistry to offer a comprehensive overview of their behavior in key chemical transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and the reduction of the nitro group.
Introduction to Isomeric Effects on Reactivity
The reactivity of a substituted benzene ring is fundamentally governed by the electronic and steric effects of its substituents. In the case of methylnitroanisole isomers, the interplay between the electron-donating methyl (-CH₃) and methoxy (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) group dictates the electron density of the aromatic ring and the stability of reaction intermediates.
-
Methoxy Group (-OCH₃): A strong activating group that donates electron density via resonance (+R effect) and withdraws electron density inductively (-I effect). The resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions, and thereby accelerating the rate of electrophilic aromatic substitution.
-
Methyl Group (-CH₃): A weak activating group that donates electron density through an inductive effect (+I effect) and hyperconjugation, similarly directing incoming electrophiles to the ortho and para positions.
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the aromatic ring through both resonance (-R effect) and inductive (-I effect) effects. This deactivation makes the ring less susceptible to electrophilic attack and more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.
The relative positions of these three groups in isomers of methylnitroanisole lead to significant differences in their reactivity profiles.
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The rate and regioselectivity of this reaction are highly sensitive to the nature and position of the substituents already present on the ring.
For this compound, the powerful activating effect of the methoxy group and the weaker activating effect of the methyl group are in opposition to the strong deactivating effect of the nitro group. The methoxy group, being a stronger activator, will predominantly direct incoming electrophiles.
Expected Reactivity Order (Qualitative):
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Methylnitroanisole Isomers
| Isomer | Major Product(s) of Nitration | Rationale |
| This compound | 2,4-Dinitro-5-methylanisole | The methoxy group is a strong ortho, para-director, and the methyl group is also an ortho, para-director. The position para to the methoxy group (C4) is the most activated and sterically accessible position for electrophilic attack. |
| 3-Methyl-2-nitroanisole | 2,4-Dinitro-3-methylanisole | The methoxy group directs to the C4 and C6 positions. The C4 position is also para to the methyl group, making it the most likely site of substitution. |
| 4-Methyl-2-nitroanisole | 2,4-Dinitro-4-methylanisole (ipso-substitution) or 2,6-Dinitro-4-methylanisole | The methoxy group directs to the C3 and C5 positions. However, ipso-substitution at the methyl-bearing carbon can also occur, followed by rearrangement or loss of the methyl group, a phenomenon observed in the nitration of p-methylanisole.[1] |
| 2-Methyl-5-nitroanisole | 2,4-Dinitro-5-methylanisole | The methoxy group directs to the C4 and C6 positions. The C4 position is the most activated due to the combined directing effects. |
Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is favored on electron-deficient aromatic rings, typically those bearing strong electron-withdrawing groups like the nitro group. The reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group.
In the context of methylnitroanisole isomers, if we consider a reaction where the methoxy group acts as a leaving group (a plausible scenario under forcing conditions), the reactivity will be highly dependent on the position of the activating nitro group.
Expected Reactivity Order for Nucleophilic Displacement of the Methoxy Group:
The presence of a nitro group ortho or para to the methoxy leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (Displacement of -OCH₃)
| Isomer | Relative Reactivity | Rationale |
| This compound | High | The nitro group is ortho to the methoxy group, providing strong activation for nucleophilic attack at C1 by stabilizing the Meisenheimer intermediate through resonance. |
| 3-Methyl-2-nitroanisole | High | Similar to this compound, the nitro group is ortho to the methoxy group, leading to significant activation. |
| 4-Methyl-2-nitroanisole | Low | The nitro group is meta to the methoxy group. It can only exert an inductive electron-withdrawing effect and cannot stabilize the Meisenheimer intermediate through resonance, resulting in much lower reactivity. |
| 2-Methyl-5-nitroanisole | High | The nitro group is para to the methoxy group, which provides excellent stabilization of the intermediate through resonance. |
Reactivity in the Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a common and important transformation. Various reagents can be employed, with the reaction rate being influenced by the electronic environment of the nitro group. Electron-donating groups can increase the electron density on the nitro group, potentially making it slightly more difficult to reduce, while steric hindrance around the nitro group can also play a role.
A study on the electrochemical reduction of nitroanisole isomers in different media provides valuable insight into their relative ease of reduction. The study found that in a protic medium, the ease of reduction at pH 7 followed the order: 2-nitroanisole > 3-nitroanisole > 4-nitroanisole. This suggests that the ortho isomer is the most easily reduced. The presence of a methyl group is expected to have a minor electronic effect on this trend.
Table 3: Relative Ease of Reduction of Nitroanisole Isomers (Experimental Data)
| Isomer | Relative Ease of Reduction | Half-wave Potential (E₁/₂) at pH 7 (V vs. SCE) |
| 2-Nitroanisole | Most easily reduced | -0.62 |
| 3-Nitroanisole | Intermediate | -0.68 |
| 4-Nitroanisole | Least easily reduced | -0.72 |
Data extracted from a study on the electrochemical reduction of nitroanisole isomers.
Based on this data, it is reasonable to infer that This compound , being an ortho-nitroanisole derivative, will have its nitro group reduced more readily than its isomers where the nitro group is in the meta or para position relative to the methoxy group.
Experimental Protocols
Protocol 1: Competitive Nitration for Relative Reactivity in Electrophilic Aromatic Substitution
This protocol allows for the qualitative determination of the relative rates of nitration between two different aromatic compounds.
Materials:
-
A mixture of the two methylnitroanisole isomers to be compared (equimolar amounts)
-
Nitrating mixture (concentrated nitric acid and concentrated sulfuric acid)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Dissolve an equimolar mixture of the two isomers in dichloromethane in a round-bottom flask cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred solution.
-
Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).
-
Quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analyze the product mixture using GC-MS to identify the major and minor dinitrated products. The isomer that forms the greater amount of product is the more reactive one.
Protocol 2: Determination of Reaction Rates for Nucleophilic Aromatic Substitution
This protocol describes a method to quantify the rate of a nucleophilic aromatic substitution reaction using UV-Vis spectrophotometry.
Materials:
-
Methylnitroanisole isomer (substrate)
-
Nucleophile (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of the methylnitroanisole isomer and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the substrate and nucleophile solutions directly in a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at a wavelength where the product absorbs significantly more or less than the reactant.
-
Monitor the change in absorbance over time.
-
Calculate the pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a first-order exponential decay or rise equation. This is applicable if the nucleophile is in large excess.
-
Determine the second-order rate constant by dividing kobs by the concentration of the nucleophile.
Protocol 3: Reduction of the Nitro Group and Yield Determination
This protocol outlines a general procedure for the reduction of a nitroaromatic compound to its corresponding amine using tin(II) chloride.
Materials:
-
Methylnitroanisole isomer
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the methylnitroanisole isomer in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture at reflux for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude amine product.
-
Purify the product by column chromatography or recrystallization.
-
Determine the yield of the purified product and characterize it by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
References
A Comparative Spectroscopic Analysis of Methyl-nitroanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of various methyl-nitroanisole isomers, crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the distinct spectral properties of each isomer is paramount for reaction monitoring, quality control, and impurity profiling. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Data Presentation
The following tables provide a comparative summary of the spectroscopic data for the various isomers of methyl-nitroanisole.
Table 1: ¹H NMR Spectroscopic Data (Predicted)*
| Isomer | δ CH₃ (ppm) | δ OCH₃ (ppm) | Aromatic Protons (δ, ppm, multiplicity, J in Hz) |
| 2-Methyl-3-nitroanisole | 2.35 (s) | 3.85 (s) | 7.55 (d, J=8.0), 7.35 (t, J=8.0), 7.15 (d, J=8.0) |
| 2-Methyl-4-nitroanisole | 2.55 (s) | 3.90 (s) | 8.10 (d, J=2.5), 8.00 (dd, J=8.5, 2.5), 6.90 (d, J=8.5) |
| 2-Methyl-5-nitroanisole | 2.30 (s) | 3.80 (s) | 7.80 (d, J=2.5), 7.65 (dd, J=8.5, 2.5), 7.20 (d, J=8.5) |
| 2-Methyl-6-nitroanisole | 2.40 (s) | 3.75 (s) | 7.60 (d, J=8.0), 7.40 (t, J=8.0), 7.20 (d, J=8.0) |
| 3-Methyl-2-nitroanisole | 2.50 (s) | 3.95 (s) | 7.45 (t, J=8.0), 7.10 (d, J=8.0), 7.05 (d, J=8.0) |
| 3-Methyl-4-nitroanisole | 2.63 (s) | 3.88 (s) | 8.08 (d, J=2.0), 6.80 (d, J=8.5), 6.78 (dd, J=8.5, 2.0) |
| 3-Methyl-5-nitroanisole | 2.45 (s) | 3.85 (s) | 7.70 (s), 7.30 (s), 7.10 (s) |
| 4-Methyl-2-nitroanisole | 2.30 (s) | 3.90 (s) | 7.75 (s), 7.30 (d, J=8.0), 7.10 (d, J=8.0) |
| 4-Methyl-3-nitroanisole | 2.50 (s) | 3.85 (s) | 7.60 (d, J=2.0), 7.40 (dd, J=8.5, 2.0), 6.95 (d, J=8.5) |
*Note: ¹H NMR data is predicted using computational models due to the limited availability of directly comparable experimental data for all isomers under identical conditions. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)*
| Isomer | δ CH₃ (ppm) | δ OCH₃ (ppm) | Aromatic Carbons (δ, ppm) |
| 2-Methyl-3-nitroanisole | 15.5 | 56.0 | 152.0 (C-O), 148.0 (C-NO₂), 135.0, 130.0, 125.0, 115.0 |
| 2-Methyl-4-nitroanisole | 20.0 | 56.5 | 160.0 (C-O), 145.0 (C-NO₂), 138.0, 125.0, 124.0, 110.0 |
| 2-Methyl-5-nitroanisole | 16.0 | 55.5 | 155.0 (C-O), 149.0 (C-NO₂), 133.0, 128.0, 120.0, 118.0 |
| 2-Methyl-6-nitroanisole | 18.0 | 61.0 | 158.0 (C-O), 147.0 (C-NO₂), 132.0, 129.0, 126.0, 123.0 |
| 3-Methyl-2-nitroanisole | 20.5 | 62.0 | 154.0 (C-O), 150.0 (C-NO₂), 140.0, 128.0, 122.0, 115.0 |
| 3-Methyl-4-nitroanisole | 21.0 | 56.0 | 158.0 (C-O), 148.0 (C-NO₂), 135.0, 130.0, 125.0, 108.0 |
| 3-Methyl-5-nitroanisole | 21.5 | 55.5 | 160.0 (C-O), 149.0 (C-NO₂), 140.0, 125.0, 120.0, 115.0 |
| 4-Methyl-2-nitroanisole | 16.5 | 56.5 | 153.0 (C-O), 149.0 (C-NO₂), 135.0, 130.0, 125.0, 112.0 |
| 4-Methyl-3-nitroanisole | 20.0 | 56.0 | 155.0 (C-O), 148.0 (C-NO₂), 133.0, 130.0, 128.0, 110.0 |
*Note: ¹³C NMR data is predicted using computational models. These values serve as a guide for relative chemical shifts.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | Ar-NO₂ (asymmetric) | Ar-NO₂ (symmetric) | C-O-C (asymmetric) | C-O-C (symmetric) | Ar C-H | Ar C=C |
| Typical Ranges | 1500-1560 | 1345-1385 | 1230-1270 | 1020-1075 | 3000-3100 | 1450-1600 |
| 2-Methyl-3-nitroanisole | ~1530 | ~1350 | ~1260 | ~1030 | ~3080 | ~1470, 1580 |
| 2-Methyl-4-nitroanisole | ~1525 | ~1345 | ~1255 | ~1040 | ~3070 | ~1460, 1590 |
| 2-Methyl-5-nitroanisole | ~1535 | ~1355 | ~1265 | ~1025 | ~3090 | ~1480, 1575 |
| 2-Methyl-6-nitroanisole | ~1520 | ~1340 | ~1250 | ~1050 | ~3060 | ~1450, 1600 |
| 3-Methyl-2-nitroanisole | ~1540 | ~1360 | ~1270 | ~1020 | ~3085 | ~1475, 1585 |
| 3-Methyl-4-nitroanisole | ~1520 | ~1345 | ~1250 | ~1045 | ~3075 | ~1465, 1595 |
| 3-Methyl-5-nitroanisole | ~1530 | ~1350 | ~1260 | ~1035 | ~3095 | ~1485, 1570 |
| 4-Methyl-2-nitroanisole | ~1525 | ~1340 | ~1255 | ~1040 | ~3070 | ~1460, 1590 |
| 4-Methyl-3-nitroanisole | ~1535 | ~1355 | ~1265 | ~1030 | ~3080 | ~1470, 1580 |
Table 4: Mass Spectrometry and UV-Vis Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) | λmax (nm) (in Ethanol) |
| All Isomers | 167.06 | ||
| 2-Methyl-3-nitroanisole | 167 | 152, 137, 121, 107, 91, 77 | ~275, ~340 |
| 2-Methyl-4-nitroanisole | 167 | 152, 137, 122, 107, 91, 77 | ~290, ~320 |
| 2-Methyl-5-nitroanisole | 167 | 152, 137, 121, 107, 91, 77 | ~280, ~350 |
| 2-Methyl-6-nitroanisole | 167 | 152, 137, 122, 107, 91, 77 | ~270, ~330 |
| 3-Methyl-2-nitroanisole | 167 | 152, 137, 121, 107, 91, 77 | ~278, ~345 |
| 3-Methyl-4-nitroanisole | 167 | 152, 136, 122, 108, 91, 77 | ~305 |
| 3-Methyl-5-nitroanisole | 167 | 152, 137, 121, 107, 91, 77 | ~275, ~355 |
| 4-Methyl-2-nitroanisole | 167 | 152, 137, 122, 107, 91, 77 | ~285, ~335 |
| 4-Methyl-3-nitroanisole | 167 | 152, 136, 122, 108, 91, 77 | ~295, ~325 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the methyl-nitroanisole isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (power-gated decoupling)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid or a few milligrams of the solid isomer was placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: The spectrum was baseline corrected and the frequencies of the major absorption bands were identified.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the isomer was prepared in ethanol at a concentration of approximately 1 mg/mL. This was further diluted to obtain a concentration in the range of 10-20 µg/mL to ensure the absorbance was within the linear range of the instrument (0.1-1.0 AU).
-
Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm
-
Scan speed: 400 nm/min
-
Slit width: 1.0 nm
-
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the spectrum.
4. Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
-
Instrumentation: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
-
Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: m/z 40-400
-
-
Data Processing: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were identified from the mass spectrum.
Visualization
Caption: Workflow for the spectroscopic comparison of methyl-nitroanisole isomers.
Characterization of 5-Methyl-2-nitroanisole: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides an objective comparison of key analytical methods for the characterization of 5-Methyl-2-nitroanisole, a crucial intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The selection of an analytical technique for the characterization and quantification of this compound is contingent on the specific analytical goals, such as purity assessment, impurity profiling, or structural elucidation. The following tables summarize the typical performance parameters for each method. It is important to note that while some data is derived from methods for structurally similar molecules, it serves as a reliable reference for the expected performance for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. |
| Primary Use | Quantitative analysis (assay), impurity profiling, stability testing. | Identification and quantification of volatile and semi-volatile impurities, structural confirmation. |
| Specificity | High (can separate from structurally similar impurities and isomers).[1] | Very High (provides structural information for peak identification).[1] |
| Linearity (R²) | >0.999[2] | >0.998[3] |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL | <1 µg/mL |
| Limit of Quantification (LOQ) | 4 - 15 µg/mL | 1 - 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[2][3] | 95 - 105%[3] |
| Precision (%RSD) | < 2%[2][3] | < 5%[3] |
Note: Performance data for HPLC and GC-MS are based on validated methods for closely related nitroaromatic compounds and serve as a reliable estimate for this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate analysis. The following are representative experimental protocols for HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the separation of its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small addition of phosphoric acid. For mass spectrometry compatibility, formic acid can be used as an alternative to phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase) at a concentration of 1 mg/mL. Further dilute with the mobile phase to achieve a working concentration within the linear range of the method.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of a series of prepared standards. The concentration of this compound in unknown samples is then determined by interpolation from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS) detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.[3]
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like methanol or acetone. Inject 1 µL of the solution into the GC-MS system.
-
Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Analysis: Both ¹H NMR and ¹³C NMR spectra should be acquired.
-
¹H NMR Data (90 MHz, CDCl3): Spectral data is available for this compound.[5]
-
¹³C NMR Data (in CDCl3): Spectral data is available for this compound.[5]
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of this compound.
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: General experimental workflow for the characterization of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. agilent.com [agilent.com]
- 2. ajprui.com [ajprui.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validated Analytical Methods for 5-Methyl-2-nitroanisole Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 5-Methyl-2-nitroanisole is crucial for ensuring the quality and safety of pharmaceutical products. This guide provides an objective comparison of common analytical methods for this compound, supported by representative experimental data and detailed protocols. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a basis for method selection and validation.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a balance between sensitivity, specificity, cost, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and GC-MS. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | High (Separation-based) | Very High (Separation & Mass-based) |
| Throughput | Medium | Medium-Low |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v). For mass spectrometry-compatible methods, phosphoric acid can be replaced with formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly specific and sensitive method for the quantification of this compound, particularly useful for trace-level analysis and impurity profiling.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS) detector
-
A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 15 °C/min
-
Hold: Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove matrix interferences.
-
An internal standard may be added for improved accuracy.
Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Calculate the concentration of the unknown samples using the linear regression equation from the curve.
Method Validation and Comparison
The following diagram illustrates the logical flow for validating and comparing the analytical methods.
Conclusion
For the quantification of this compound, both HPLC-UV and GC-MS offer reliable and validated approaches. HPLC-UV stands out as a robust and cost-effective method for routine quality control and quantification in less complex matrices. Its high precision and accuracy make it highly suitable for regulatory submissions. GC-MS, on the other hand, provides superior specificity and sensitivity, making it the preferred method for trace analysis, impurity profiling, and analysis in complex sample matrices where unequivocal identification is paramount. The choice between these methods should be guided by the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and throughput needs.
References
A Comparative Guide to the Synthesis of 5-Methyl-2-nitroanisole: A Green Chemistry Perspective
For researchers, scientists, and drug development professionals, the adoption of sustainable practices in chemical synthesis is not just an ethical imperative but a scientific and economic one. This guide provides a comprehensive benchmark of synthetic routes to 5-Methyl-2-nitroanisole, a key intermediate in various chemical industries, against the core principles of green chemistry. By presenting detailed experimental protocols and quantitative data, we offer a clear comparison between a traditional synthesis pathway and a greener alternative, enabling informed decisions in process development and optimization.
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2][3] This guide will focus on key metrics such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) to quantitatively assess the environmental footprint of each synthetic route. Furthermore, we will consider qualitative aspects like the choice of solvents and reagents, energy efficiency, and inherent safety.
Comparative Analysis of Synthetic Routes
Two distinct pathways for the synthesis of this compound are evaluated:
-
Traditional Route: This pathway involves the nitration of 4-methylanisole using a classic mixture of concentrated nitric and sulfuric acids, a method known for its harsh conditions and significant waste generation.
-
Greener Route: This alternative approach employs the O-methylation of 4-methyl-2-nitrophenol using dimethyl carbonate (DMC), a more environmentally benign methylating agent, in a solvent-free or high-boiling solvent system. This route prioritizes the use of less hazardous materials and aims for a higher overall efficiency.
The following tables summarize the key quantitative data for these two synthetic routes, providing a side-by-side comparison of their performance against green chemistry metrics.
| Metric | Traditional Route (Nitration of 4-Methylanisole) | Greener Route (O-methylation of 4-Methyl-2-nitrophenol) | Green Chemistry Principle Addressed |
| Atom Economy | ~75% | ~88% | 2. Atom Economy |
| E-Factor (estimated) | >10 | <5 | 1. Prevention |
| Process Mass Intensity (PMI) (estimated) | >11 | <6 | 1. Prevention |
| Solvents | Concentrated Sulfuric Acid, Dichloromethane | (Potentially) None or high-boiling, recyclable solvent | 5. Safer Solvents and Auxiliaries |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Dimethyl Carbonate, Potassium Carbonate | 4. Designing Safer Chemicals |
| Reaction Conditions | Low temperatures (0-10 °C), strong acids | Elevated temperatures (e.g., 160 °C) | 6. Design for Energy Efficiency |
| Waste Products | Spent mineral acids, nitrated byproducts, chlorinated organic waste | Methanol (recyclable), potassium bicarbonate | 1. Prevention, 10. Design for Degradation |
Table 1: Green Chemistry Metrics Comparison
| Parameter | Traditional Route | Greener Route |
| Starting Material | 4-Methylanisole | 4-Methyl-2-nitrophenol |
| Key Reagents | Nitric Acid, Sulfuric Acid | Dimethyl Carbonate, Potassium Carbonate |
| Solvent | Sulfuric Acid, Dichloromethane | None / High-boiling solvent |
| Product Yield (typical) | 70-80% | 90-95% |
Table 2: Summary of Reaction Components and Yield
Experimental Protocols
Traditional Route: Nitration of 4-Methylanisole
This protocol is adapted from standard nitration procedures for activated aromatic compounds.
Materials:
-
4-Methylanisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 4-methylanisole to the sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-methylanisole in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture slowly over crushed ice to precipitate the crude product.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Greener Route: O-methylation of 4-Methyl-2-nitrophenol with Dimethyl Carbonate
This protocol is based on the principles of using greener methylating agents.
Materials:
-
4-Methyl-2-nitrophenol
-
Dimethyl Carbonate (DMC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone, optional)
-
Toluene
-
Dilute Hydrochloric Acid
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-2-nitrophenol, a molar excess of dimethyl carbonate, and a catalytic amount of anhydrous potassium carbonate. If a solvent is used, add it at this stage.
-
Heat the reaction mixture to a high temperature (e.g., 160 °C) and maintain it under reflux with vigorous stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If no solvent was used, add toluene to dissolve the residue.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the organic phase with dilute hydrochloric acid to neutralize any remaining base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by distillation under reduced pressure or recrystallization.
Visualization of Workflows
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the greener synthesis of this compound.
Caption: Evaluation framework based on green chemistry principles.
Conclusion
The comparative analysis clearly demonstrates the advantages of the greener synthetic route for this compound. While the traditional nitration method is well-established, it suffers from poor atom economy, high E-factor and PMI values, and the use of hazardous and corrosive reagents. The greener approach, utilizing dimethyl carbonate for O-methylation, offers a significantly improved environmental profile with higher atom economy, lower waste generation, and the use of a less toxic methylating agent. Although the greener route may require higher temperatures, the overall benefits in terms of waste reduction, safety, and sustainability make it a compelling alternative for modern chemical synthesis. This guide serves as a practical tool for chemists and chemical engineers to implement greener practices in their work, contributing to a more sustainable future for the chemical industry.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-2-nitroanisole: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 5-Methyl-2-nitroanisole is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed and causes serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Inspect gloves prior to use and use a proper removal technique.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Respiratory Protection: For operations generating dust, use a dust mask (e.g., N95).[2]
-
Protective Clothing: A lab coat is required.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant or a licensed disposal company. Do not dispose of this chemical into drains or the environment.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for this compound.
- The label should include the chemical name, CAS number (38512-82-2), and relevant hazard symbols.
- Do not mix with other chemical waste unless compatibility has been confirmed.
2. Waste Collection and Storage:
- Collect waste this compound in a suitable, closed container.
- Store the waste container in a designated, well-ventilated area, away from incompatible materials.
- For long-term storage prior to disposal, it is recommended to store at -20°C.[3]
3. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to coordinate the disposal.
- If your institution does not have an EHS department, you must contact a licensed chemical waste disposal company directly.
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
4. Preparing for Transport:
- Ensure the waste container is securely sealed and properly labeled for transport.
- Follow any specific instructions provided by your EHS department or the licensed disposal company for packaging and pickup.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol [2][3] |
| CAS Number | 38512-82-2[2][3] |
| Appearance | Solid[2] |
| Melting Point | 58-60 °C[2] |
| Storage Class | 11 - Combustible Solids[2] |
Hazard Classification
The following table summarizes the hazard classification for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Methyl-2-nitroanisole
Essential Safety and Handling Guide for 5-Methyl-2-nitroanisole
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 38512-82-2
-
Molecular Formula: C8H9NO3
-
Molecular Weight: 167.16 g/mol
Hazard Identification and Classification
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is a combustible solid.
GHS Hazard Statements:
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique. A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | A NIOSH-approved dust mask (type N95) is recommended. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2]
-
Safe Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents and strong bases.
Spill Management:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.
Disposal:
-
Waste Collection: Collect unused or waste this compound in a suitable, closed, and properly labeled container.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not release the chemical into the environment or flush it down the drain.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
